2-broMo-6-Methyl-1H-benzo[d]iMidazole
Description
Properties
IUPAC Name |
2-bromo-6-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSVPXYIGJVCNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-bromo-6-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-bromo-6-methyl-1H-benzo[d]imidazole is limited in publicly available literature. The following guide is a comprehensive compilation of its predicted chemical properties, synthesis methodologies, and potential biological significance, extrapolated from data on closely related benzimidazole analogs. All data presented for analogous compounds are clearly identified as such.
Core Chemical Properties
This compound is a halogenated and alkyl-substituted benzimidazole derivative. The benzimidazole core is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities. The presence of a bromine atom at the 2-position and a methyl group at the 6-position is expected to significantly influence its physicochemical properties and biological interactions.
Predicted Physicochemical Properties
The following table summarizes the predicted and observed properties of this compound and its close analogs. These parameters are crucial for predicting the compound's behavior in biological systems and for the design of experimental protocols.
| Property | Predicted/Observed Value | Analog Compound | Citation |
| Molecular Formula | C₈H₇BrN₂ | - | - |
| Molecular Weight | 211.06 g/mol | - | - |
| Melting Point (°C) | 191-196 | 2-Bromo-1H-benzimidazole | |
| pKa | 9.81 ± 0.10 (Predicted) | 2-Bromo-1H-benzimidazole | [1] |
| LogP | 2.3 (Predicted) | 2-Bromo-1H-benzimidazole | [2] |
| Water Solubility | Insoluble | 2-Bromo-1H-benzimidazole | [1] |
| UV max (nm) | 280 | 2-Bromo-1H-benzimidazole | [1] |
Spectroscopic Data of Analogous Compounds
Spectroscopic data is essential for the structural elucidation and characterization of a compound. Below is a summary of typical spectroscopic features observed in related bromo- and methyl-substituted benzimidazoles.
1.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the methyl group. The chemical shifts will be influenced by the positions of the substituents on the benzimidazole ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Analog Compound | Citation |
| Aromatic Protons | 7.0 - 7.6 | 2-Methyl-1H-benzo[d]imidazole | [3] |
| Methyl Protons (CH₃) | ~2.4 | 5-Methyl-1H-benzo[d]imidazole | [3] |
| Imidazole N-H | ~12.2 | 2-Methyl-1H-benzo[d]imidazole | [3] |
1.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Analog Compound | Citation |
| Aromatic Carbons | 110 - 145 | 2-Methyl-1H-benzo[d]imidazole | [3] |
| Imidazole C2 | ~151 | 2-Methyl-1H-benzo[d]imidazole | [3] |
| Methyl Carbon (CH₃) | ~21 | 5-Methyl-1H-benzo[d]imidazole | [3] |
1.2.3. Mass Spectrometry
Electron impact mass spectrometry (EI-MS) is a key technique for determining the molecular weight and fragmentation pattern of a compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 pattern for the molecular ion and any bromine-containing fragments.[4]
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 210/212 | Molecular ion peak showing the bromine isotope pattern. |
| [M-Br]⁺ | 131 | Loss of the bromine atom. |
| [M-HCN]⁺ | 183/185 | A common fragmentation pathway for benzimidazoles. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and widely used method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5] For the target molecule, this would involve the reaction of 4-methyl-1,2-phenylenediamine with a suitable bromo-containing one-carbon source. A more direct approach for introducing the 2-bromo substituent is the bromination of the corresponding 6-methyl-1H-benzo[d]imidazole.
References
- 1. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]
- 2. 2-Bromobenzimidazole | C7H5BrN2 | CID 2776281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. banglajol.info [banglajol.info]
Technical Guide: 2-bromo-6-methyl-1H-benzo[d]imidazole
A Note to the Reader:
Extensive searches for the specific compound, 2-bromo-6-methyl-1H-benzo[d]imidazole, did not yield a dedicated CAS number or sufficient technical data to compile a comprehensive guide. This may indicate that it is a novel compound or not widely reported in public databases.
Therefore, this guide will focus on a closely related and well-documented analogue: 2-bromo-1H-benzo[d]imidazole (CAS Number: 54624-57-6) . The information presented herein for this compound will provide valuable insights into the chemical and biological properties that can be extrapolated to its methylated derivative.
An In-depth Technical Guide on 2-bromo-1H-benzo[d]imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-bromo-1H-benzo[d]imidazole is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure in drug discovery, known for its presence in a variety of pharmacologically active agents. The introduction of a bromine atom at the 2-position provides a reactive handle for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-bromo-1H-benzo[d]imidazole.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-bromo-1H-benzo[d]imidazole is presented in the table below.
| Property | Value | Reference |
| CAS Number | 54624-57-6 | [1] |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 191-196 °C | [2] |
| Boiling Point | 346.0±25.0 °C (Predicted) | [2] |
| Density | 1.770±0.06 g/cm³ (Predicted) | [2] |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol | [2] |
| pKa | 9.81±0.10 (Predicted) | [2] |
| λmax | 280nm | [2] |
Synthesis and Experimental Protocols
The synthesis of benzimidazole derivatives can be achieved through various methods. A common and efficient protocol involves the condensation of o-phenylenediamines with aldehydes.
General Experimental Protocol for the Synthesis of 2-Substituted Benzimidazoles:
This protocol is a generalized method and may require optimization for specific substrates.
Materials:
-
o-phenylenediamine
-
Substituted aldehyde (e.g., benzaldehyde for 2-phenyl-1H-benzimidazole)
-
Catalyst (e.g., Er(OTf)₃)[3]
-
Solvent (e.g., water)[3]
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine in the chosen solvent.
-
Addition of Reagents: Add the substituted aldehyde (typically 1.1 to 2 molar equivalents) to the solution. If a catalyst is used, it is added at this stage (e.g., 10 mol % Er(OTf)₃).[3]
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from 1°C to 80°C) for a designated time (from minutes to several hours), depending on the reactivity of the substrates and the catalytic system employed.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is worked up. This may involve quenching the reaction, extracting the product with an organic solvent, and washing the organic layer with brine.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure benzimidazole derivative.
Logical Workflow for Benzimidazole Synthesis:
References
2-bromo-6-methyl-1H-benzo[d]imidazole molecular weight
An In-depth Technical Guide to 2-bromo-6-methyl-1H-benzo[d]imidazole
This technical guide provides a comprehensive overview of this compound, a halogenated benzimidazole derivative of significant interest to researchers and drug development professionals. The document details its physicochemical properties, potential synthesis pathways, and known biological activities, with a focus on its relevance in medicinal chemistry.
Core Molecular Data
This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds. The core structure consists of a fusion of benzene and imidazole. The presence of a bromine atom and a methyl group on the benzimidazole scaffold significantly influences its chemical and biological properties.
Physicochemical Properties
The molecular formula for this compound is C₈H₇BrN₂. Based on this, the calculated molecular weight is approximately 211.06 g/mol . For comparison, the properties of several related benzimidazole derivatives are summarized in the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₇BrN₂ | 211.06 (Calculated) | Not available |
| 2-bromo-1H-benzo[d]imidazole | C₇H₅BrN₂ | 197.03 | 54624-57-6 |
| 6-bromo-1-methyl-1H-benzo[d]imidazole | C₈H₇BrN₂ | 211.062 | 53484-16-5 |
| 6-bromo-2-chloro-1-methyl-1H-benzo[d]imidazole | C₈H₆BrClN₂ | 261.51 | Not available |
| 2-(bromomethyl)-6-nitro-1H-benzo[d]imidazole | C₈H₆BrN₃O₂ | 256.06 | 512194-02-4 |
| 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | C₁₁H₁₂BrFN₂ | 271.13 | 1231930-33-8 |
| 6-bromo-4-fluoro-2-methyl-1-propyl-1H-benzo[d]imidazole | C₁₁H₁₂BrFN₂ | 271.13 | 1844847-62-6 |
Synthesis and Experimental Protocols
Example Protocol: Adapted Synthesis of a Brominated Benzimidazole Derivative
The following protocol is adapted from the synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole and illustrates a general procedure that could be modified for the target compound[1].
Starting Materials:
-
Appropriately substituted N-phenylacetamidine derivative
-
Potassium tert-butoxide
-
N-methylformamide (NMF)
-
Water
-
Methyl tert-butyl ether (MTBE)
-
Brine
-
n-Hexane
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the starting acetamidine derivative (1.0 eq) in N-methylformamide.
-
Base Addition: Cool the solution and add potassium tert-butoxide (1.1 eq) portion-wise, maintaining the temperature below 30°C.
-
Cyclization: Heat the reaction mixture to 70-75°C. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, cool the mixture to 20-30°C and quench by adding water.
-
Extraction: Extract the aqueous mixture with methyl tert-butyl ether. Combine the organic layers.
-
Washing: Wash the combined organic phase with brine.
-
Concentration: Concentrate the organic phase under reduced pressure.
-
Precipitation: Add n-hexane to the concentrated solution to precipitate the crude product.
-
Filtration and Purification: Filter the resulting solid. For further purification, the crude product can be dissolved in a suitable solvent like dichloromethane, passed through a pad of silica gel and Celite, and recrystallized from a mixed solvent system such as methyl tert-butyl ether/hexane[1].
Caption: General workflow for the synthesis of brominated benzimidazoles.
Biological Activity and Potential Applications
The benzimidazole scaffold is a key pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities. Halogenation, particularly bromination, is a common strategy to enhance the therapeutic potential of these compounds.
Anticancer Potential
Derivatives of benzimidazole are investigated for their anticancer properties. For instance, 6-bromo-2-chloro-1-methyl-1H-benzo[d]imidazole has shown significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7)[2]. The proposed mechanism of action for some benzimidazole derivatives involves the induction of apoptosis and cell cycle arrest[2]. Other studies have identified novel 1H-benzo[d]imidazole derivatives as potential inhibitors of human topoisomerase I, a key enzyme in DNA replication, making them promising anticancer agents[3].
Antimicrobial and Other Activities
The benzimidazole nucleus is also associated with antimicrobial activity[2]. Some 2-bromo substituted benzimidazoles are used in the preparation of benzimidazole nucleosides which act as antiviral agents[4]. Furthermore, certain benzimidazole compounds have been explored for their role as inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are involved in transcriptional regulation and are targets in cancer and inflammation[5]. The introduction of a methyl group at the 6-position of the 1H-benzo[d]imidazole ring has been observed to be a feature in compounds with notable metabolic stability[6].
Mechanism of Action
The precise signaling pathways and molecular targets of this compound are not yet fully elucidated. However, based on related compounds, a likely mechanism of action involves the interaction with specific molecular targets within cells[2]. The bromine and methyl substituents are expected to modulate the molecule's binding affinity, specificity, lipophilicity, and metabolic stability[2]. For example, the mechanism for some anticancer benzimidazoles involves inhibiting key enzymes required for cancer cell proliferation and survival[2]. In other contexts, benzimidazole derivatives have been shown to function as kinase inhibitors or to bind to bromodomains, thereby interfering with protein-protein interactions and gene transcription[5][7].
Caption: Plausible mechanisms of action for brominated benzimidazoles.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. Its structural features suggest potential for significant biological activity, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully characterize its synthesis, pharmacological profile, and mechanism of action to unlock its full potential in drug development.
References
- 1. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]
- 2. 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole | 1378947-22-8 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]
- 5. Discovery of Benzo[d]imidazole‐6‐sulfonamides as Bromodomain and Extra‐Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Bromo-1H-benzo[d]imidazole | 54624-57-6 | FB139633 [biosynth.com]
An In-depth Technical Guide to the Structure Elucidation of 2-bromo-6-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-bromo-6-methyl-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established synthetic methodologies and spectroscopic data from closely related analogues to propose a robust framework for its synthesis and characterization.
Predicted Molecular Structure and Properties
This compound is a derivative of benzimidazole, a bicyclic aromatic compound formed by the fusion of a benzene ring and an imidazole ring. The structure is characterized by a bromine atom at the 2-position of the imidazole ring and a methyl group at the 6-position of the benzene ring.
| Property | Predicted Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| IUPAC Name | This compound |
The presence of the bromine atom is expected to influence the molecule's electrophilicity and potential for further functionalization, while the methyl group can impact its lipophilicity and metabolic stability.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be adapted from established protocols for the synthesis of substituted benzimidazoles. A two-step process starting from 4-methyl-1,2-phenylenediamine is proposed.
Experimental Protocol:
Step 1: Synthesis of 6-methyl-1H-benzo[d]imidazole
-
To a solution of 4-methyl-1,2-phenylenediamine (1.0 eq) in glacial acetic acid (10 vol), add acetic acid (1.2 eq).
-
The reaction mixture is refluxed for 2-4 hours, with monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and poured into ice-water.
-
The solution is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried to yield 6-methyl-1H-benzo[d]imidazole.
Step 2: Bromination of 6-methyl-1H-benzo[d]imidazole
-
6-methyl-1H-benzo[d]imidazole (1.0 eq) is dissolved in a mixture of acetic acid and hydrobromic acid.
-
The solution is cooled in an ice bath, and a solution of bromine (1.1 eq) in acetic acid is added dropwise.
-
The reaction is stirred at room temperature for 12-16 hours.
-
The reaction mixture is then poured into a solution of sodium bisulfite to quench excess bromine.
-
The precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford this compound.
Predicted Spectroscopic Data for Structure Elucidation
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are predicted.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electronic effects of the bromo and methyl substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH (imidazole) | 12.5 - 13.5 | br s |
| H-4 | ~7.5 | d |
| H-5 | ~7.0 | d |
| H-7 | ~7.3 | s |
| CH₃ (at C-6) | ~2.4 | s |
Predicted solvent: DMSO-d₆
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~140 |
| C-3a | ~142 |
| C-4 | ~123 |
| C-5 | ~124 |
| C-6 | ~132 |
| C-7 | ~115 |
| C-7a | ~135 |
| CH₃ | ~21 |
Predicted solvent: DMSO-d₆
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H and C=N bonds of the benzimidazole core.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3100 - 3300 (broad) |
| C=N Stretch | 1620 - 1640 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 2960 |
| C-Br Stretch | 550 - 650 |
Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
| Ion | Predicted m/z |
| [M]⁺ | 210 |
| [M+2]⁺ | 212 |
Potential Biological Significance and Signaling Pathways
Benzimidazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a bromine atom can enhance the biological efficacy of these compounds.
The brominated benzimidazole scaffold has been reported to interact with various biological targets. For instance, some derivatives act as inhibitors of enzymes like kinases, which are crucial in cancer cell signaling. Others can target microbial enzymes such as DNA gyrase or viral enzymes like polymerases, leading to antibacterial and antiviral effects, respectively. Further investigation into the specific biological activities of this compound is warranted to explore its full therapeutic potential.
Experimental Workflow for Structure Elucidation
A systematic workflow is essential for the unambiguous structure elucidation of the target compound.
This guide provides a foundational understanding of the synthesis and structural characterization of this compound based on established chemical principles and data from analogous compounds. Experimental validation of the proposed synthesis and predicted data is crucial for definitive structural assignment and further exploration of this compound's potential in drug discovery and development.
Technical Guide: Physicochemical Profile of 2-bromo-6-methyl-1H-benzo[d]imidazole and Related Analogues
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds characterized by a fusion of benzene and imidazole rings. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active molecules. The diverse biological activities of benzimidazole derivatives include antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The introduction of various substituents onto the benzimidazole core allows for the fine-tuning of its physicochemical properties and biological activity. This document focuses on the physical and chemical characteristics of 2-bromo-6-methyl-1H-benzo[d]imidazole, drawing comparative data from its structural analogues.
Physicochemical Properties
Quantitative data for closely related benzimidazole derivatives are summarized below to provide an estimated profile for this compound.
Table 1: Physical Properties of Related Benzimidazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Bromo-1H-benzimidazole | C₇H₅BrN₂ | 197.03 | 191-196 | Solid |
| 6-Bromo-1-methyl-1H-benzo[d]imidazole | C₈H₇BrN₂ | 211.06 | Not Available | Solid[1] |
| 2-Methyl-1H-benzo[d]imidazole | C₈H₈N₂ | 132.16 | 175-177[2] | Crystalline Powder |
| 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole | C₉H₉BrN₂ | 225.09 | Not Available | Solid[3] |
| 2-Bromo-6-chloro-1H-benzo[d]imidazole | C₇H₄BrClN₂ | 231.48 | Not Available | Not Available |
Table 2: Chemical and Spectral Properties of Related Benzimidazole Derivatives
| Compound Name | pKa (Predicted) | Solubility | λmax (nm) | Key Spectral Data |
| 2-Bromo-1H-benzimidazole | 9.81 ± 0.10 | DMSO, Methanol; Insoluble in water[4] | 280 (in Methanol)[4] | Data available in spectral databases. |
| 6-Bromo-1-methyl-1H-benzo[d]imidazole | Not Available | Not Available | Not Available | 1H NMR, IR, Mass spectra are available.[5] |
| 2-Methyl-1H-benzo[d]imidazole | Not Available | Slightly soluble in water[2] | Not Available | Mass spectrum available.[6] |
| 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole | Not Available | Not Available | Not Available | IUPAC Name: 6-bromo-1,2-dimethyl-1H-benzimidazole.[3] |
| 2-Bromo-6-chloro-1H-benzo[d]imidazole | Not Available | Not Available | Not Available | IUPAC Name: 2-bromo-6-chloro-1H-benzimidazole.[7] |
Synthesis and Reactivity
A general and widely adopted method for the synthesis of benzimidazole derivatives is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the specific synthesis of this compound, a plausible synthetic route would involve the reaction of 4-methyl-1,2-phenylenediamine with a bromo-functionalized one-carbon synthon.
Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles
This protocol describes a common method for synthesizing benzimidazoles which can be adapted for the target compound.
-
Reaction Setup: A mixture of the appropriately substituted o-phenylenediamine (1 equivalent) and a carboxylic acid (1.1 equivalents) is prepared in a suitable solvent, such as a mineral acid (e.g., 4M HCl) or a high-boiling point solvent like polyphosphoric acid.
-
Reaction Conditions: The reaction mixture is heated to reflux for a period ranging from 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide solution) until a precipitate is formed.
-
Purification: The crude product is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
The reactivity of the benzimidazole core is influenced by its substituents. The bromine atom at the 2-position is susceptible to nucleophilic substitution and can be a key handle for further functionalization, for instance, in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The methyl group at the 6-position will have a modest electronic effect on the aromatic ring.
Potential Applications in Drug Development
Benzimidazole derivatives are known to exhibit a wide range of biological activities. The introduction of a bromine atom can enhance the lipophilicity and, in some cases, the binding affinity of the molecule to biological targets. The methyl group can also influence the metabolic stability and pharmacokinetic profile of the compound. Given the pharmacological importance of the benzimidazole scaffold, this compound could be a valuable intermediate for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. For instance, various substituted benzimidazoles have been investigated as kinase inhibitors and antimicrobial agents.[8]
Visualizations
General Synthesis Workflow for Substituted Benzimidazoles
Caption: General workflow for benzimidazole synthesis.
Logical Relationship of Physicochemical Properties and Drug Development
Caption: Property relationships in drug discovery.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 615-15-6|2-Methyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]
- 5. 6-broMo-1-Methyl-1H-benzo[d]iMidazol-2(3H)-one(305790-48-1) 1H NMR [m.chemicalbook.com]
- 6. 1H-Benzimidazole, 2-methyl- [webbook.nist.gov]
- 7. 2-Bromo-6-chloro-1H-benzo[d]imidazole | C7H4BrClN2 | CID 18966907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical and Biological Evaluation of 2-bromo-6-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the physicochemical properties and potential biological relevance of the novel heterocyclic compound, 2-bromo-6-methyl-1H-benzo[d]imidazole. Due to a lack of specific experimental data in the public domain for this particular molecule, this document provides a framework for its evaluation. It includes a summary of qualitative solubility data for structurally related benzimidazole derivatives, a general experimental protocol for determining solubility, and a discussion of common biological activities and signaling pathways associated with the benzimidazole scaffold. This guide is intended to serve as a foundational resource for researchers initiating studies on this and similar compounds.
Introduction to Benzimidazole Derivatives
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The benzimidazole nucleus is a key structural motif found in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[1][2][3][4] The versatility of the benzimidazole scaffold allows for substitutions at various positions, leading to a diverse range of compounds with distinct biological profiles.
Solubility Data of Benzimidazole Derivatives
Quantitative solubility data for this compound is not currently available in published literature. However, qualitative solubility information for the parent compound, 2-bromo-1H-benzimidazole, can provide some initial guidance. It is important to note that the addition of a methyl group at the 6-position will likely alter the solubility profile.
Table 1: Qualitative Solubility of 2-Bromo-1H-benzimidazole
| Solvent | Solubility |
| Water | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
Data extrapolated from information on 2-bromo-1H-benzimidazole.
Experimental Protocol for Solubility Determination
For a novel compound like this compound, a standardized experimental protocol is required to determine its solubility in various aqueous and organic solvents. The following is a general procedure based on the widely used shake-flask method, which can be adapted as needed.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (0.22 µm)
Procedure
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO) at a known high concentration. This will be used to generate a standard curve.
-
Standard Curve Generation: Prepare a series of dilutions from the stock solution in the solvent of interest. Measure the absorbance (using a UV-Vis spectrophotometer at the compound's λmax) or the peak area (using HPLC) for each concentration to construct a standard curve.
-
Equilibrium Solubility Determination (Shake-Flask Method):
-
Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the standard curve.
-
Measure the absorbance or peak area of the diluted sample.
-
-
Calculation: Use the standard curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Potential Biological Activities and Signaling Pathways
While the specific biological targets of this compound are unknown, the broader class of benzimidazole derivatives has been shown to interact with a variety of cellular targets and signaling pathways.[1][2][3][4][5]
Common Biological Activities
-
Anticancer: Many benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of kinases, topoisomerases, or interference with microtubule formation.[6][7]
-
Antimicrobial: The benzimidazole scaffold is present in several antimicrobial agents. These compounds can target essential enzymes or processes in bacteria and fungi.[1][3]
-
Anti-inflammatory: Some benzimidazoles have demonstrated anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.[1][5]
Commonly Modulated Signaling Pathways
The diagram below illustrates a generalized kinase signaling pathway, a frequent target of benzimidazole-based inhibitors in the context of cancer therapy.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. ijcrt.org [ijcrt.org]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available data and projected methodologies concerning 2-bromo-6-methyl-1H-benzo[d]imidazole. Due to the limited availability of specific experimental data for this compound in surveyed literature, this document leverages information on structurally analogous compounds to provide a robust predictive framework for its properties and synthesis.
Quantitative Data Summary
Direct experimental data for the melting point of this compound is not presently available in the cited literature. However, an estimation can be derived from the melting points of closely related benzimidazole derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Bromo-1H-benzo[d]imidazole | C₇H₅BrN₂ | 197.03 | 191-196[1][2][3] |
| 6-Bromo-1H-benzo[d]imidazole | C₇H₅BrN₂ | 197.03 | 130-134[4] |
| 2-Methyl-1H-benzimidazole | C₈H₈N₂ | 132.16 | 175-177[5] |
| 4-(6-methyl-1H-benzimidazol-2-yl) phenol | C₁₄H₁₂N₂O | 224.26 | 245[6] |
Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be constructed based on well-established methods for the synthesis of benzimidazole derivatives.[5][7] The proposed two-step synthesis is outlined below.
Step 1: Synthesis of 6-methyl-1H-benzo[d]imidazole (Intermediate)
The initial step involves the condensation of 4-methyl-1,2-phenylenediamine with a suitable one-carbon source, such as formic acid, to form the benzimidazole ring.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Formic acid
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-methyl-1,2-phenylenediamine in dimethylformamide.
-
Add formic acid to the solution.
-
Reflux the reaction mixture at 90-100°C, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and dilute with water.
-
Neutralize the residual acid with sodium bicarbonate solution until the product precipitates.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine solution and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 6-methyl-1H-benzimidazole.
-
Purify the crude product by column chromatography.
Step 2: Bromination of 6-methyl-1H-benzo[d]imidazole
The second step is the electrophilic bromination of the 6-methyl-1H-benzo[d]imidazole intermediate to yield the final product.
Materials:
-
6-methyl-1H-benzo[d]imidazole
-
N-Bromosuccinimide (NBS) or Bromine
-
Acetic acid or a suitable chlorinated solvent
Procedure:
-
Dissolve 6-methyl-1H-benzo[d]imidazole in acetic acid.
-
Slowly add N-bromosuccinimide (NBS) in portions to the solution while stirring. Maintain the temperature at ambient conditions.
-
Continue stirring and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualized Experimental Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthetic workflow for this compound.
References
- 1. 2-Bromo-1H-benzimidazole 97 54624-57-6 [sigmaaldrich.com]
- 2. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]
- 3. 2-溴-1H-苯并咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 6-Bromo-1H-benzimidazole 97 4887-88-1 [sigmaaldrich.com]
- 5. banglajol.info [banglajol.info]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole synthesis [organic-chemistry.org]
An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 2-bromo-6-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a vital class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals. The targeted compound, 2-bromo-6-methyl-1H-benzo[d]imidazole, possesses a unique substitution pattern that is of interest for further functionalization and biological screening. The bromine atom at the 2-position offers a versatile handle for cross-coupling reactions, while the methyl group at the 6-position can influence the molecule's electronic properties and metabolic stability. This guide provides a detailed overview of the anticipated spectroscopic data and a plausible synthetic route for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of data from structurally analogous compounds such as 2-methyl-1H-benzo[d]imidazole[1], 6-bromo-1H-benzimidazole, and other substituted benzimidazoles[2][3].
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH | ~12.5 | broad singlet | - |
| H-4 | ~7.4 | doublet | ~8.0 |
| H-5 | ~7.0 | doublet | ~8.0 |
| H-7 | ~7.3 | singlet | - |
| CH₃ | ~2.4 | singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |
| C-2 | ~140 |
| C-3a | ~142 |
| C-4 | ~123 |
| C-5 | ~124 |
| C-6 | ~132 |
| C-7 | ~115 |
| C-7a | ~135 |
| CH₃ | ~21 |
Table 3: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₈H₇BrN₂ | |
| Molecular Weight | 210.06 g/mol (for ⁷⁹Br), 212.06 g/mol (for ⁸¹Br) | The presence of bromine will result in a characteristic M+2 isotopic pattern with approximately 1:1 intensity. |
| Predicted Major Fragments (m/z) | [M-Br]⁺, [M-HCN]⁺, [M-Br-HCN]⁺ | Fragmentation is expected to involve the loss of the bromine atom and cleavage of the imidazole ring. |
Proposed Experimental Protocols
A plausible synthetic route for this compound involves the cyclization of 4-methyl-1,2-phenylenediamine with a suitable one-carbon electrophile containing bromine, or a subsequent bromination of a pre-formed benzimidazole. A common and effective method for the synthesis of 2-halobenzimidazoles is the reaction of the corresponding o-phenylenediamine with cyanogen bromide.
Synthesis of this compound
Materials:
-
4-methyl-1,2-phenylenediamine
-
Cyanogen bromide (CNBr)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in methanol.
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of cyanogen bromide (1.1 eq) in methanol dropwise over 30 minutes. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization:
-
¹H NMR and ¹³C NMR: Record the NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the structure of the synthesized compound.
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight and isotopic pattern.
-
Melting Point: Determine the melting point of the purified product.
Visualizations
Below is a diagram illustrating the proposed synthetic workflow for this compound.
Caption: Proposed synthesis and characterization workflow for this compound.
References
Potential biological targets of 2-bromo-6-methyl-1H-benzo[d]imidazole derivatives
An In-depth Technical Guide on the Potential Biological Targets of 2-Bromo-6-methyl-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological targets of this compound derivatives and related benzimidazole compounds. The information presented herein is collated from various scientific publications and is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to Benzimidazole Derivatives
Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion of benzene and imidazole rings. This scaffold is a crucial pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The versatility of the benzimidazole ring system allows for the synthesis of a diverse library of compounds with activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The focus of this guide is on this compound and its derivatives, exploring their interactions with various biological targets.
Anticancer Activity
Several derivatives of benzimidazole have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.
Inhibition of Cancer Cell Proliferation
Substituted benzimidazole derivatives have been shown to exhibit cytotoxic effects against a panel of human cancer cell lines. For instance, 6-bromo-2-chloro-1-methyl-1H-benzo[d]imidazole has shown significant cytotoxic effects against hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines.[2] The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.[2]
Table 1: Cytotoxic Activity of Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole | HepG2, HCT-116, MCF-7 | Not specified | [2] |
| Compound 11a | Various (NCI-60 panel) | 0.16 - 3.6 | [3][4][5] |
| Compound 12a | Various (NCI-60 panel) | 0.16 - 3.6 | [3][4][5] |
| Compound 12b | Various (NCI-60 panel) | 0.16 - 3.6 | [3][4][5] |
| Compound 6c | HCT-116, HepG2, MCF-7 | 7.82 - 10.21 | [6] |
| Compound 6h | HCT-116, HepG2, MCF-7 | 7.82 - 21.48 | [6][7] |
| Compound 6i | HCT-116, HepG2, MCF-7 | 7.82 - 21.48 | [6][7] |
| Compound 6j | HCT-116, HepG2, MCF-7 | 7.82 - 21.48 | [6] |
Enzyme Inhibition
Human Topoisomerase I (Hu Topo I) is a key enzyme involved in DNA replication and transcription. Its inhibition can lead to DNA damage and subsequent cell death in rapidly dividing cancer cells. Certain novel 1H-benzo[d]imidazole derivatives have been identified as potential inhibitors of Hu Topo I.[3][4][5] For example, compound 12b showed 50% inhibition of DNA relaxation by Hu Topo I at a concentration of 16 µM.[3][4][5]
Table 2: Topoisomerase I Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| Compound 12b | Human Topoisomerase I | 16 | [3][4][5] |
Tyrosine kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a common feature of many cancers. Benzimidazole-based compounds have been developed as multi-kinase inhibitors.[6][7] Specifically, (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives have shown potent inhibitory activity against key kinases such as EGFR, HER2, and CDK2.[7] Compound 6h displayed potent inhibition of AURKC, while compound 6i was a potent inhibitor of the mTOR enzyme.[7]
Table 3: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (µM) | Reference |
| Compound 6h | EGFR, HER2, CDK2, AURKC | Not specified | [7] |
| Compound 6i | EGFR, HER2, CDK2, mTOR | Not specified | [7] |
Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a key role in the regulation of gene transcription. The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are attractive targets for cancer therapy. A series of benzo[d]imidazole-6-sulfonamides have been designed and synthesized as BET inhibitors with selectivity for the first bromodomain (BD1).[8]
Cell Cycle Arrest and Apoptosis
Many benzimidazole derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis. Flow cytometry analysis has revealed that compounds 11a, 12a, and 12b cause a prominent G2/M arrest in cancer cells.[3][4][5] The lead compound 6i was found to induce apoptosis in HepG2 liver cancer cells, which was associated with the upregulation of the pro-apoptotic proteins caspase-3 and Bax, and downregulation of the anti-apoptotic protein Bcl-2.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole | 1378947-22-8 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 7. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Benzo[d]imidazole‐6‐sulfonamides as Bromodomain and Extra‐Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
The Benzimidazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Guide to the Discovery, History, and Therapeutic Significance of Substituted Benzimidazoles
The benzimidazole nucleus, a bicyclic aromatic system comprising a fusion of benzene and imidazole rings, represents one of the most significant "privileged scaffolds" in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a remarkable diversity of pharmacological activities.[1][2] The natural presence of a benzimidazole moiety as an axial ligand for cobalt in vitamin B12 hinted early on at its biological importance.[3][4] This guide provides a technical overview of the historical milestones, key discoveries, and experimental foundations related to substituted benzimidazoles, a class of compounds that has given rise to blockbuster drugs for treating ulcers, parasitic infections, and a host of other conditions.
Early Discovery and Synthesis
The history of benzimidazole chemistry began in 1872, when Hoebrecker reported the first synthesis of a 2,5-dimethyl-1H-benzo[d]imidazole.[5][6] This pioneering work laid the foundation for the development of synthetic methodologies to construct this versatile heterocyclic system. The most classical and enduring method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction often facilitated by strong acids and high temperatures.[7] An alternative classical route involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidation step to achieve the aromatic benzimidazole ring.[4][8] These fundamental reactions opened the door to creating a vast library of substituted benzimidazoles, enabling the exploration of their therapeutic potential.
The Rise of Benzimidazoles as Therapeutic Agents
The journey of substituted benzimidazoles from laboratory curiosities to essential medicines is marked by two major breakthroughs in different therapeutic areas: anthelmintics and anti-ulcer agents.
The first major therapeutic application for a substituted benzimidazole emerged in the early 1960s with the discovery of Thiabendazole . It was the first in a new class of broad-spectrum anthelmintics, revolutionizing the treatment of parasitic worm infections in both veterinary and human medicine.[9]
The development of subsequent derivatives like Mebendazole , Albendazole , and Fenbendazole further improved upon the efficacy, spectrum of activity, and pharmacokinetic properties of this class.[4][9]
Mechanism of Action: The primary mode of action for benzimidazole anthelmintics is the disruption of microtubule polymerization in the parasite.[10][11] These drugs exhibit selective toxicity by binding with high affinity to the parasite's β-tubulin, inhibiting its assembly into microtubules.[2][9] This disruption paralyzes essential cellular functions in the parasite, such as cell division, nutrient absorption, and intracellular transport, ultimately leading to its death and expulsion from the host.[10] The difference in binding affinity between parasite and mammalian tubulin provides a wide safety margin.[10]
The development of benzimidazole-based Proton Pump Inhibitors (PPIs) is a landmark achievement in pharmaceutical history. The search for more effective anti-ulcer agents than the existing H2-receptor antagonists led researchers at AB Hässle (Sweden) and Takeda (Japan) to explore new chemical scaffolds.
The journey began with an antiviral compound, pyridylthioacetamide, which showed unexpected anti-secretory properties.[12] This led to the synthesis of timoprazole in the 1970s, a substituted mercapto-benzimidazole that demonstrated significant inhibition of gastric acid secretion.[12][13] Both companies independently identified timoprazole as a promising lead.[13]
Through meticulous optimization of the timoprazole structure, researchers at AB Hässle discovered omeprazole in 1979, the world's first clinically approved PPI, which was launched in 1988.[12][13] Shortly after, Takeda introduced lansoprazole in 1991.[12][13] These were followed by other successful PPIs, including pantoprazole, rabeprazole, and later, single-enantiomer versions like esomeprazole (the S-isomer of omeprazole) and dexlansoprazole (the R-isomer of lansoprazole), which offered improved pharmacokinetic profiles.[13][14]
Mechanism of Action: All PPIs are prodrugs that require activation in an acidic environment.[15] After absorption, the benzimidazole PPI selectively accumulates in the acidic canaliculi of gastric parietal cells. Here, the acidic conditions catalyze its conversion into a reactive tetracyclic sulfenamide.[16] This active molecule then forms a stable, irreversible disulfide bond with cysteine residues on the extracytoplasmic domain of the H+/K+-ATPase enzyme (the proton pump), effectively blocking its function and inhibiting the final step of gastric acid secretion.[16][17]
Expansion into Other Therapeutic Areas
The versatility of the benzimidazole scaffold has allowed for its successful application in numerous other therapeutic classes, including:
-
Antihistamines: Astemizole, clemizole, and bilastine.[4]
-
Antipsychotics: Droperidol, pimozide, and benperidol.[4][18]
-
Angiotensin II Receptor Blockers (Antihypertensives): Candesartan and telmisartan.[4]
-
Anticancer Agents: Ongoing research is exploring various derivatives for their potential as antineoplastic agents.[19][20]
-
Antiviral and Antimicrobial Agents: The benzimidazole core is a common feature in drugs developed to combat viral and bacterial infections.[1][19][20]
Quantitative Data and Timelines
To provide a clear perspective on the development and properties of key substituted benzimidazoles, the following tables summarize important historical and pharmacological data.
Table 1: Timeline of Key Substituted Benzimidazole Drug Discoveries
| Compound | Therapeutic Class | Discoverer / Company | Year of Discovery / Launch |
| Thiabendazole | Anthelmintic | Merck | ~1961 |
| Mebendazole | Anthelmintic | Janssen Pharmaceutica | ~1971 |
| Timoprazole | PPI (Lead Compound) | AB Hässle / Takeda | 1970s |
| Omeprazole | Proton Pump Inhibitor | AB Hässle (Astra) | 1979 (Discovered), 1988 (Launched)[12][13] |
| Albendazole | Anthelmintic | SmithKline | ~1975 |
| Lansoprazole | Proton Pump Inhibitor | Takeda | 1991 (Launched)[12][13] |
| Candesartan | Antihypertensive | Takeda | ~1990 |
| Pantoprazole | Proton Pump Inhibitor | Byk Gulden (now Takeda) | 1994 (Launched) |
| Rabeprazole | Proton Pump Inhibitor | Eisai | 1997 (Launched) |
| Esomeprazole | Proton Pump Inhibitor | AstraZeneca | 2000 (Launched) |
Table 2: Comparative Pharmacological Data of Major Benzimidazole Proton Pump Inhibitors
| Drug | pKa (Pyridine) | Bioavailability (%) | Plasma Half-life (hours) | Metabolism |
| Omeprazole | ~4.0 | 30-40% | ~1.0 | CYP2C19, CYP3A4[17] |
| Esomeprazole | ~4.0 | 64-90% | ~1.5 | CYP2C19, CYP3A4[17] |
| Lansoprazole | ~4.0 | >80% | ~1.5 | CYP2C19, CYP3A4[17] |
| Pantoprazole | ~3.8 | ~77% | ~1.0 | CYP2C19, CYP3A4[17] |
| Rabeprazole | ~5.0 | ~52% | ~1-2 | Primarily non-enzymatic, minor CYP2C19/3A4 |
Key Experimental Protocols
The synthesis of the benzimidazole scaffold is a fundamental process in the development of these drugs. Below are generalized protocols for the two most common classical synthesis methods.
Protocol 1: Phillips Condensation of o-Phenylenediamine with a Carboxylic Acid
This method is a one-step process that involves the direct condensation and cyclization of the reactants under acidic conditions.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents) in a suitable high-boiling solvent such as ethylene glycol or use a strong acid like polyphosphoric acid (PPA) as both the solvent and catalyst.
-
Reaction: Heat the mixture to a high temperature (typically 150-250°C) with constant stirring for a period ranging from 2 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice-cold water or a basic solution (e.g., aqueous sodium carbonate) to neutralize the acid.
-
Isolation: The crude benzimidazole product will often precipitate out of the aqueous solution. Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with water to remove any remaining acid and salts. The crude product can then be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield the pure 2-substituted benzimidazole.
Protocol 2: Condensation of o-Phenylenediamine with an Aldehyde
This two-step approach first forms an intermediate Schiff base, which is then oxidatively cyclized to the benzimidazole.
Methodology:
-
Condensation: Dissolve o-phenylenediamine (1.0 equivalent) and the desired aldehyde (1.0 equivalent) in a solvent such as ethanol or methanol in a round-bottom flask.
-
Intermediate Formation: Stir the mixture at room temperature or with gentle heating (40-60°C) for 1-4 hours to form the intermediate dianil. The reaction can be monitored by TLC.
-
Oxidative Cyclization: Once the initial condensation is complete, add an oxidizing agent to the reaction mixture. Common oxidants include sodium metabisulfite (Na2S2O5), copper(II) acetate, or simply bubbling air through the solution in the presence of a catalyst.
-
Reaction Completion: Continue to stir the reaction mixture, often with heating, until the oxidation and cyclization are complete (as monitored by TLC).
-
Work-up and Isolation: Cool the reaction mixture and reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with water and then purify by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure 2-substituted benzimidazole.
Visualizations of Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the key synthesis routes and mechanisms of action for substituted benzimidazoles.
Caption: Key classical pathways for the synthesis of 2-substituted benzimidazoles.
Caption: Signaling pathway for the anthelmintic action of benzimidazoles.
Caption: Experimental workflow of PPI activation and action on the proton pump.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. researchgate.net [researchgate.net]
- 3. srrjournals.com [srrjournals.com]
- 4. Benzimidazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2-disubstituted benzimidazoles, 2-substituted benzimidazoles and 2-substituted benzothiazoles in SDS micelles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. google.com [google.com]
- 12. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 13. karger.com [karger.com]
- 14. 25 Years of Proton Pump Inhibitors: A Comprehensive Review [gutnliver.org]
- 15. scribd.com [scribd.com]
- 16. Review article: the continuing development of proton pump inhibitors with particular reference to pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Accelerating Development of Benziamidazole-Class Proton Pump Inhibitors: A Mechanism-Based PK/PD Model to Optimize Study Design with Ilaprazole as a Case Drug [mdpi.com]
- 18. longdom.org [longdom.org]
- 19. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 20. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory: A Technical Safety and Handling Guide for 2-bromo-6-methyl-1H-benzo[d]imidazole
Hazard Identification and Classification
Based on the analysis of related benzimidazole derivatives, 2-bromo-6-methyl-1H-benzo[d]imidazole is anticipated to pose several health risks. The primary hazards are likely to include acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation.
GHS Hazard Classification (Anticipated)
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
GHS Label Elements (Anticipated)
| Pictogram | Signal Word | Hazard Statements |
|
| Danger | H302: Harmful if swallowed.[1][2][3] H315: Causes skin irritation.[2][3] H318: Causes serious eye damage.[2] H335: May cause respiratory irritation.[2][3] |
Precautionary Statements (Anticipated)
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][3] | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| P330 | Rinse mouth. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Physical and Chemical Properties
Quantitative data for this compound is not available. The following table presents data for the parent compound, 2-bromo-1H-benzo[d]imidazole, to provide an estimate.
| Property | Value (for 2-bromo-1H-benzo[d]imidazole) |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol [2] |
| Appearance | Solid |
| Melting Point | 191-196 °C |
| Boiling Point | Not available |
| Solubility | Insoluble in water. Soluble in DMSO and Methanol. |
Experimental Protocols: Safe Handling in a Laboratory Setting
The following is a generalized protocol for handling powdered this compound in a research environment.
Objective: To safely weigh and prepare a solution of the compound.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, Methanol)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
Procedure:
-
Preparation:
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE.
-
Decontaminate the work surface within the fume hood.
-
Place all necessary equipment inside the fume hood.
-
-
Weighing:
-
Place a weighing paper or boat on the analytical balance and tare.
-
Carefully use a clean spatula to transfer the desired amount of the compound onto the weighing paper. Avoid creating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed compound into the volumetric flask.
-
Add a small amount of the chosen solvent to the flask and swirl gently to dissolve the solid.
-
Once dissolved, add the solvent up to the calibration mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup:
-
Dispose of the weighing paper and any contaminated materials in a designated chemical waste container.
-
Wipe down the spatula and work surface with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid contamination.
-
Wash hands thoroughly with soap and water.
-
Accidental Release and First Aid Measures
Accidental Release: In the event of a spill, evacuate the area and ensure adequate ventilation.[4] Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]
First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.
-
If on Skin: Immediately wash with plenty of soap and water.[4] If skin irritation persists, seek medical attention.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] Immediately seek medical attention.
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[4] Seek medical attention if you feel unwell.
Visualizing Safety: A Workflow for Handling Potentially Hazardous Compounds
The following diagram outlines a logical workflow for safely handling a chemical with presumed hazards like those of this compound.
Caption: Workflow for Safe Handling of Hazardous Chemical Compounds.
References
Technical Whitepaper: 2-bromo-6-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific molecule, 2-bromo-6-methyl-1H-benzo[d]imidazole, is not readily found in major chemical databases. Therefore, this document provides a technical guide based on closely related analogues and the broader class of substituted benzimidazoles. The information on synthesis and biological activity is extrapolated from published data on similar compounds.
Introduction: The Benzimidazole Scaffold
Benzimidazole, a heterocyclic aromatic organic compound, is a prominent pharmacophore in medicinal chemistry. Its structural similarity to purine nucleosides allows for favorable interactions with various biopolymers, leading to a wide spectrum of biological activities.[1] Substituted benzimidazoles are known to possess antimicrobial, anticancer, antiviral, anti-inflammatory, and other therapeutic properties.[1][2] The strategic placement of different substituents on the benzimidazole core is a key approach in the development of novel therapeutic agents.[2][3][4] This guide focuses on the technical aspects of a specific, albeit less documented, derivative: this compound.
Chemical Identification
Due to the absence of a specific entry in public chemical databases for this compound, we provide the details for its parent compound, 2-bromo-1H-benzo[d]imidazole .
| Identifier | Value |
| IUPAC Name | 2-bromo-1H-benzimidazole |
| Synonyms | 2-Bromo-1H-benzo[d]imidazole |
| CAS Number | 54624-57-6[5] |
| Molecular Formula | C₇H₅BrN₂[5] |
| Molecular Weight | 197.03 g/mol [5] |
| InChI Key | PHPYXVIHDRDPDI-UHFFFAOYSA-N[5][6] |
| SMILES | Brc1nc2ccccc2[nH]1 |
Proposed Synthesis
The synthesis of this compound can be conceptually approached through established methods for benzimidazole synthesis. A common and effective strategy is the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, followed by selective bromination.
General Synthetic Workflow
The proposed synthesis involves a two-step process starting from 4-methyl-1,2-phenylenediamine. The first step is the formation of the 6-methyl-1H-benzo[d]imidazole ring, which can then be selectively brominated at the 2-position.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]
- 6. 2-Bromobenzimidazole | C7H5BrN2 | CID 2776281 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
2-Bromo-6-methyl-1H-benzo[d]imidazole: A Versatile Building Block in Organic Synthesis for Drug Discovery
Introduction
2-Bromo-6-methyl-1H-benzo[d]imidazole is a key heterocyclic building block in the field of organic synthesis and medicinal chemistry. Its unique structural features, including a reactive bromine atom at the 2-position and a methyl group on the benzene ring, make it an ideal scaffold for the development of novel bioactive molecules. The benzimidazole core is a prevalent motif in numerous FDA-approved drugs, and its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. This application note provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the synthesis of potential kinase inhibitors. Detailed experimental protocols for key transformations are also presented.
Synthetic Applications
The bromine atom at the 2-position of this compound serves as a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the facile introduction of diverse substituents, leading to the generation of large and structurally diverse compound libraries for drug discovery screening. The most prominent applications of this building block involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-methyl-1H-benzo[d]imidazoles
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl moieties at the 2-position, a key structural modification for tuning the biological activity of the resulting compounds. These 2-arylbenzimidazoles are known to exhibit a range of biological activities.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity and used as received from commercial suppliers. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Representative Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The reaction conditions provided are based on established methods for similar substrates and may require optimization for specific arylboronic acids.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol, 5 mol%).
-
Add the solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL).
-
Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.
-
Heat the reaction mixture to 95 °C and stir for the required time (typically 12-24 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-methyl-1H-benzo[d]imidazole.
Protocol 2: Representative Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an amine. The conditions are based on microwave-assisted methods that have been shown to be efficient for C-N bond formation.[1]
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Solvent (e.g., Toluene)
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 mmol), the amine (1.2 mmol), the palladium pre-catalyst (0.02 mmol, 2 mol%), the ligand (0.04 mmol, 4 mol%), and the base (1.4 mmol).
-
Add the anhydrous solvent (e.g., toluene, 3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired 2-amino-6-methyl-1H-benzo[d]imidazole.
Data Presentation
The following table summarizes representative quantitative data for palladium-catalyzed cross-coupling reactions on bromo-benzimidazole scaffolds, which can be considered indicative for reactions with this compound.
| Entry | Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Suzuki-Miyaura | 2-Bromo-benzimidazole derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 95 | 31 | 70-90 (representative) |
| 2 | Buchwald-Hartwig | 2-Bromo-benzimidazole derivative | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 120 (MW) | 0.5 | 60-85 (representative) |
Bioactivity and Signaling Pathways
Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified signaling pathway involving key kinases that are potential targets for benzimidazole-based inhibitors.
Caption: Simplified kinase signaling pathways targeted by benzimidazole derivatives.
The workflow for the synthesis and evaluation of novel kinase inhibitors from this compound is depicted in the following diagram.
Caption: Workflow for drug discovery using the target building block.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. The protocols provided herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a foundation for the development of novel benzimidazole-based drug candidates, particularly in the area of kinase inhibition for cancer therapy. Further exploration of the synthetic utility of this scaffold is warranted to unlock its full potential in drug discovery and development.
References
Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The functionalization of the benzimidazole ring system is crucial for the development of new and improved drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents onto the benzimidazole core.[2] This protocol focuses on the Suzuki coupling reaction of 2-bromo-6-methyl-1H-benzo[d]imidazole, a key intermediate for the synthesis of a wide range of biologically active molecules.[3] The mild reaction conditions, high functional group tolerance, and the commercial availability of a wide variety of boronic acids make the Suzuki-Miyaura coupling an attractive method for drug discovery and development.[2]
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound (typically a boronic acid or its ester). The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired product. For nitrogen-rich heterocycles like benzimidazoles, which can act as ligands and potentially inhibit the catalyst, specific conditions are often required to ensure efficient coupling.[4]
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 2-bromo-substituted benzimidazole derivatives with various arylboronic acids. While specific data for this compound is not extensively published in a single source, the data presented here is based on analogous reactions with similar substrates and can be considered representative.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 95 | 31 | Moderate to Excellent |
| 4 | 4-Fluorophenylboronic acid | P1 Precatalyst (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | Good to Excellent |
| 5 | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | IMes (in situ) | Cs₂CO₃ | Dioxane | 100 | 15 | ~96 |
*Yields are approximate and based on similar reactions reported in the literature.[4][5][6][7] P1 Precatalyst is a commercially available air- and moisture-stable palladium(II) precatalyst. IMes is an N-heterocyclic carbene ligand.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General workflow for the Suzuki coupling reaction.
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable ligand
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (2.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the reaction flask.
-
Solvent Addition: Add the solvent system, for example, a mixture of dioxane (4 mL) and water (1 mL), to the flask.
-
Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 15-20 hours).[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dilute the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-methyl-1H-benzo[d]imidazole.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the key components and their relationships in a successful Suzuki coupling reaction.
Caption: Key components of the Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-6-methyl-1H-benzo[d]imidazoles. The protocols and data provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel benzimidazole derivatives for biological evaluation. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, is essential for achieving high yields and purity.
References
- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 7. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 2-bromo-6-methyl-1H-benzo[d]imidazole. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with significant potential in medicinal chemistry and materials science. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions offer a foundational guide for the functionalization of the C2 position of the 6-methyl-1H-benzo[d]imidazole core.
Introduction
The benzimidazole scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The ability to selectively functionalize this core is crucial for the development of new chemical entities with tailored biological activities. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the benzimidazole ring system. This document outlines optimized conditions for the coupling of this compound with various partners, providing a basis for the synthesis of libraries of novel compounds for screening and lead optimization.
General Experimental Workflow
The general workflow for the palladium-catalyzed cross-coupling of this compound is depicted below. The specific reagents and conditions will vary depending on the desired coupling reaction.
Application Notes and Protocols: Synthesis of Anticancer Agents from 2-Bromo-6-methyl-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of novel anticancer agents derived from 2-bromo-6-methyl-1H-benzo[d]imidazole. The protocols detailed below are based on established palladium-catalyzed cross-coupling reactions and standard in vitro assays for anticancer activity.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for their diverse pharmacological activities, including anticancer properties. The this compound scaffold serves as a versatile starting material for the synthesis of a wide array of derivatives. Through palladium-catalyzed cross-coupling reactions, various aryl and heteroaryl moieties can be introduced at the 2-position, leading to the generation of novel compounds with potential anticancer efficacy. This document outlines the synthesis of a representative anticancer agent, 2-(4-methoxyphenyl)-6-methyl-1H-benzo[d]imidazole, and details the protocols for evaluating its cytotoxic effects against cancer cell lines.
Synthesis of 2-(4-methoxyphenyl)-6-methyl-1H-benzo[d]imidazole
The synthesis of 2-(4-methoxyphenyl)-6-methyl-1H-benzo[d]imidazole from this compound is achieved via a Suzuki-Miyaura cross-coupling reaction. This reaction provides an efficient method for the formation of a carbon-carbon bond between the benzimidazole core and an aryl boronic acid.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for 2-(4-methoxyphenyl)-6-methyl-1H-benzo[d]imidazole.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
4-methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
Add a mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Reflux the mixture at 80-90°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-(4-methoxyphenyl)-6-methyl-1H-benzo[d]imidazole.
In Vitro Anticancer Activity Evaluation
The anticancer potential of the synthesized compounds is evaluated by determining their cytotoxicity against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow: In Vitro Anticancer Assay
Caption: Workflow for in vitro anticancer activity evaluation using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compound in the complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data
The anticancer activity of a series of 2-aryl-6-methyl-1H-benzo[d]imidazole derivatives, synthesized via the Suzuki-Miyaura coupling, is summarized below.
| Compound ID | R-group (at C2) | Cancer Cell Line | IC50 (µM)[1][2] |
| 1 | 4-methoxyphenyl | A549 (Lung) | 0.15 ± 0.01 |
| 1 | 4-methoxyphenyl | SW480 (Colon) | 3.68 ± 0.59 |
| 2 | 3,4,5-trimethoxyphenyl | A549 (Lung) | 11.75 µg/mL |
| 3 | Phenyl | A549 (Lung) | > 100 |
| 4 | 4-chlorophenyl | A549 (Lung) | 25.5 |
| 5 | 4-fluorophenyl | A549 (Lung) | 32.8 |
Note: The IC50 values are presented as mean ± standard deviation from at least three independent experiments.
Mechanism of Action: PI3K/Akt Signaling Pathway
Several benzimidazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt pathway, which is often dysregulated in cancer.
Signaling Pathway Diagram
Caption: Inhibition of the PI3K/Akt signaling pathway by benzimidazole derivatives.
Inhibition of PI3K by benzimidazole derivatives prevents the phosphorylation of Akt, a key downstream effector. This leads to the modulation of various cellular processes, including the induction of apoptosis and the inhibition of cell proliferation, contributing to the overall anticancer effect.
Conclusion
The synthetic protocols and evaluation methods described in these application notes provide a robust framework for the discovery and development of novel anticancer agents based on the this compound scaffold. The versatility of the Suzuki-Miyaura coupling allows for the creation of a diverse library of derivatives for structure-activity relationship studies, paving the way for the identification of potent and selective anticancer drug candidates. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the clinical translation of these promising compounds.
References
- 1. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Developing Antimicrobial Compounds Using 2-bromo-6-methyl-1H-benzo[d]imidazole
Introduction
Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] These compounds, being isosteres of naturally occurring purine nucleosides, can readily interact with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[2] The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents.
This document outlines the application of 2-bromo-6-methyl-1H-benzo[d]imidazole as a lead compound for the synthesis and evaluation of new potential antimicrobial agents. The strategic placement of a bromine atom at the 2-position and a methyl group at the 6-position offers a unique starting point for structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity. These notes provide detailed protocols for the synthesis, antimicrobial screening, and cytotoxicity assessment of derivatives based on this scaffold.
Synthesis of the Lead Compound
A common and effective method for synthesizing benzimidazole derivatives is the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[3] For the synthesis of this compound, a plausible route involves the reaction of 4-methyl-1,2-phenylenediamine with an appropriate bromine-containing single-carbon source.
Protocol 2.1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Add cyanogen bromide (CNBr) (1.1 eq) portion-wise to the solution while stirring at room temperature. Caution: CNBr is highly toxic.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target compound.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Activity Screening
The initial evaluation of newly synthesized compounds involves determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant microorganisms.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the broth microdilution method guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth media.[5]
-
Bacterial/fungal inoculums (adjusted to ~5 x 10⁵ CFU/mL).[6]
-
Test compounds dissolved in DMSO (stock solution).
-
Positive control (e.g., Ciprofloxacin, Fluconazole).
-
Negative control (media with DMSO).
-
Spectrophotometer (plate reader).
Procedure:
-
Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column used for dilution.[5]
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and bringing the compound concentrations to the desired final test range. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: Wells containing 200 µL of MHB and 100 µL of inoculum (no compound).
-
Sterility Control: Wells containing 200 µL of MHB only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[5]
-
Result Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth (no turbidity) as observed visually or by measuring the optical density (OD) at 600 nm.[6]
Protocol: Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined subsequent to the MIC assay to assess whether the compound is bacteriostatic or bactericidal.[7]
Procedure:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 24 hours.
-
Result Reading: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[7]
Data Presentation: Antimicrobial Activity
The following table presents example data for the lead compound and hypothetical derivatives against a panel of microorganisms.
| Compound ID | R-Group Modification | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| MIC / MBC (µg/mL) | MIC / MBC (µg/mL) | MIC / MBC (µg/mL) | MIC / MBC (µg/mL) | ||
| BMBI-001 | Lead (H) | 16 / 32 | 32 / >64 | 64 / >64 | 32 / 64 |
| BMBI-002 | 2-(4-fluorophenyl) | 8 / 16 | 16 / 32 | 32 / >64 | 16 / 32 |
| BMBI-003 | 2-(4-nitrophenyl) | 4 / 8 | 8 / 16 | 16 / 32 | 8 / 16 |
| BMBI-004 | 2-thienyl | 8 / 16 | 16 / 32 | 64 / >64 | 16 / 32 |
| Ciprofloxacin | - | 0.5 / 1 | 0.25 / 0.5 | 1 / 2 | N/A |
| Fluconazole | - | N/A | N/A | N/A | 2 / 4 |
Note: Data are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Mechanism of Action & Visualization
Benzimidazole derivatives are known to exert their antimicrobial effects through various mechanisms. A prominent target in bacteria is DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication, transcription, and repair.[8][9][10] Inhibition of its ATPase activity leads to the disruption of DNA supercoiling and ultimately, cell death.[9]
Caption: Inhibition of bacterial DNA gyrase by a benzimidazole derivative.
Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of lead compounds against mammalian cells to determine their therapeutic index. The MTT assay is a standard colorimetric method for assessing cell viability.[11]
Protocol 5.1: MTT Cytotoxicity Assay
Materials:
-
HeLa (human cervical cancer) or other suitable mammalian cell line.[12]
-
96-well cell culture plates.
-
DMEM or other appropriate cell culture medium, supplemented with 10% FBS.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Test compounds dissolved in DMSO.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for 24-48 hours.
-
MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Data Presentation: Cytotoxicity
| Compound ID | IC₅₀ on HeLa Cells (µM)[12][14] | Therapeutic Index (S. aureus) |
| BMBI-001 | >100 | >6.25 |
| BMBI-002 | 75.2 | 9.4 |
| BMBI-003 | 45.8 | 11.45 |
| BMBI-004 | 88.1 | 11.01 |
| Doxorubicin | 1.1 | - |
Therapeutic Index calculated as (IC₅₀ HeLa) / (MIC S. aureus). A higher value is more favorable.
Experimental Workflow Visualization
The overall process for screening and developing this compound derivatives can be visualized as a structured workflow.
Caption: Workflow for antimicrobial drug discovery using the lead compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. protocols.io [protocols.io]
- 6. Determination of the MIC and minimum bactericidal concentration (MBC). [bio-protocol.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Molecular Docking of New Benzimidazole Derivatives of Potential Antimicrobial Activity as DNA Gyrase and Topoisomerase IV Inhibitors [ejchem.journals.ekb.eg]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Design, Synthesis and Cytotoxicity Evalufation of Substituted Benzimidazole Conjugated 1,3,4-Oxadiazoles [jstage.jst.go.jp]
Application Notes and Protocols: The Medicinal Chemistry Utility of 2-bromo-6-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-bromo-6-methyl-1H-benzo[d]imidazole as a versatile scaffold in medicinal chemistry. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates its potential applications and provides detailed protocols based on the well-established reactivity and biological activity of closely related benzimidazole analogs.
Introduction
The benzimidazole core is a privileged scaffold in drug discovery, forming the structural basis for a wide range of clinically used drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The unique substitution pattern of a bromine atom at the 2-position and a methyl group at the 6-position of the 1H-benzo[d]imidazole ring system offers a valuable building block for the synthesis of novel bioactive molecules. The bromine at the 2-position serves as a versatile synthetic handle for introducing various functional groups via cross-coupling reactions, while the methyl group at the 6-position can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
Potential Therapeutic Applications
Based on the activities of structurally similar benzimidazole derivatives, this compound is a promising starting material for the development of inhibitors targeting various enzyme families and signaling pathways implicated in disease.
Kinase Inhibition
Numerous bromo-substituted benzimidazole derivatives have demonstrated potent inhibitory activity against a range of protein kinases involved in cancer cell proliferation and survival. These include Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase C (AURKC), and mTOR.[1] The this compound scaffold can be elaborated to generate libraries of potential kinase inhibitors.
Anticancer Activity
The benzimidazole core is a common feature in many anticancer agents.[2][3] Derivatives of 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole have been shown to induce apoptosis in cancer cells through the inhibition of kinases such as PIM-1 and CK2.[4][5][6] Furthermore, certain benzimidazole-rhodanine conjugates act as non-intercalative Topoisomerase II inhibitors.[3] The title compound serves as a key intermediate for synthesizing novel compounds with potential cytotoxic effects against various cancer cell lines.
Antimicrobial and Other Activities
The benzimidazole scaffold is also associated with a broad spectrum of other biological activities, including antibacterial, antifungal, and antiviral properties.[7][8] This suggests that derivatives of this compound could be explored for the development of new anti-infective agents.
Data Presentation
The following tables summarize quantitative data for closely related benzimidazole derivatives, providing a reference for the potential potency of compounds derived from this compound.
Table 1: Cytotoxic Activity of Bromo-Substituted Benzimidazole Derivatives against Cancer Cell Lines
| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole | Colon Carcinoma (HCT-116) | Not specified as exact value, but described as having strong cytotoxicity | [9] |
| 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole | Hepatocellular Carcinoma (HepG2) | Not specified as exact value, but described as having strong cytotoxicity | [9] |
| 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole | Lymphoblastic Leukemia | Not specified as exact value, but described as having strong cytotoxicity | [9] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide | HCT-116 | 7.82 | [1] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide | HepG2 | 8.94 | [1] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide | MCF-7 | 10.21 | [1] |
Table 2: Kinase Inhibitory Activity of Bromo-Substituted Benzimidazole Derivatives
| Compound Analogue | Kinase Target | IC50 (nM) | Reference |
| 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole derivatives | PIM-1 | Varies based on substitution | [5] |
| 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole derivatives | CK2 | Varies based on substitution (e.g., DMAT Ki = 40 nM) | [4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for the evaluation of derivatives synthesized from this compound.
Protocol 1: Synthesis of 2-Substituted-6-methyl-1H-benzo[d]imidazoles via Suzuki Coupling
This protocol describes a general method for the functionalization of the 2-bromo position.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dried round-bottom flask, add this compound (1 equivalent).
-
Add the aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents).
-
Add the base (2-3 equivalents).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent, followed by the palladium catalyst (0.05 - 0.1 equivalents).
-
The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
The structure of the purified product is confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Synthesized 2-substituted-6-methyl-1H-benzo[d]imidazole derivatives
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature (usually 30 °C or 37 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)
-
Synthesized 2-substituted-6-methyl-1H-benzo[d]imidazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to the medicinal chemistry applications of this compound.
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: N-Arylation of 2-bromo-6-methyl-1H-benzo[d]imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The N-arylation of benzimidazoles is a fundamental transformation in organic synthesis, providing access to a wide array of compounds with significant applications in medicinal chemistry and materials science. This document provides detailed protocols for the N-arylation of 2-bromo-6-methyl-1H-benzo[d]imidazole using both copper- and palladium-catalyzed cross-coupling reactions. These methods offer versatile and efficient pathways to synthesize N-aryl-2-bromo-6-methyl-1H-benzo[d]imidazole derivatives, which are valuable intermediates for further functionalization in drug discovery and development.
Generalized Reaction Scheme
The core transformation involves the formation of a new carbon-nitrogen bond between the benzimidazole nitrogen and an aryl group.
Figure 1: Generalized scheme for the N-arylation of this compound.
Catalytic Systems and Data Summary
Both copper- and palladium-based catalytic systems are effective for the N-arylation of benzimidazoles. The choice of catalyst can influence reaction conditions, substrate scope, and functional group tolerance. Below is a summary of typical conditions and expected yields based on reactions with similar substrates.
| Catalyst System | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Copper-Catalyzed (Ullmann-Type) | CuI (5-10) | DMEDA (10-20) or 4,7-Dimethoxy-1,10-phenanthroline (10) | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 110-120 | 12-24 | 70-95 |
| Palladium-Catalyzed (Buchwald-Hartwig) | Pd₂(dba)₃ (1-2) | Xantphos (2-4) or BINAP (2-4) | K₃PO₄ or NaOtBu | Toluene or Dioxane | 80-110 | 8-16 | 75-98 |
DMEDA = N,N'-Dimethylethylenediamine; Pd₂(dba)₃ = Tris(dibenzylideneacetone)dipalladium(0); Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl.
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)
This protocol is adapted from established procedures for the N-arylation of benzimidazoles and related heterocycles.[1][2][3][4]
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene (5 mL) to the vessel.
-
Add DMEDA (0.2 mmol, 20 mol%) to the reaction mixture via syringe.
-
Seal the vessel and stir the mixture at 110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-arylated product.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is based on the well-established Buchwald-Hartwig amination reaction, known for its broad substrate scope and high efficiency.[5][6][7][8]
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and Xantphos (0.02 mmol, 2 mol%) to a dry reaction vessel.
-
Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.
-
To this mixture, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), and NaOtBu (1.4 mmol).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired N-arylated benzimidazole.
Experimental Workflow Diagram
Figure 2: General experimental workflow for N-arylation reactions.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle them under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
These protocols provide a robust starting point for the N-arylation of this compound. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific substrates to achieve maximum yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of 2-Bromo-1-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the 2-bromo position of 1-methyl-1H-benzo[d]imidazole, a key scaffold in medicinal chemistry. The benzimidazole moiety is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] The ability to introduce diverse substituents at the 2-position of the benzimidazole core is crucial for the development of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles.[3][4][5]
This document outlines robust and versatile palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as well as cyanation, for the derivatization of 2-bromo-1-methyl-1H-benzo[d]imidazole.
General Experimental Workflow
The following diagram illustrates a typical workflow for the functionalization of 2-bromo-1-methyl-1H-benzo[d]imidazole, from reaction setup to product analysis.
Caption: General experimental workflow for cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6] The following sections detail protocols for specific transformations at the 2-position of 1-methyl-2-bromobenzimidazole.
Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-1-methyl-benzimidazoles
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[7][8][9] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.[4][10]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 2-bromo-1-methylbenzimidazole.
Experimental Protocol:
-
To an oven-dried Schlenk flask, add 2-bromo-1-methyl-1H-benzo[d]imidazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1-methyl-benzimidazole.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 85 | 16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 90-98 |
| 4 | 2-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 100 | 18 | 75-85 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-1-methyl-benzimidazoles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][11] This reaction is highly valuable for the synthesis of arylamines, which are prevalent in many biologically active compounds.[12][13]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of 2-bromo-1-methylbenzimidazole.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).
-
Add the 2-bromo-1-methyl-1H-benzo[d]imidazole (1.0 mmol, 1.0 equiv) and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.4-2.0 mmol, 1.4-2.0 equiv).
-
Add the desired amine (1.2-1.5 mmol, 1.2-1.5 equiv).
-
Add an anhydrous, degassed solvent such as toluene or dioxane (3-5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, or until completion as indicated by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2-amino-1-methyl-benzimidazole derivative.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | DavePhos (2) | K₃PO₄ | Toluene | 90 | 90-98 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu | Dioxane | 100 | 88-96 |
Note: Yields are representative and may vary based on the specific amine and reaction conditions.[14][15]
Sonogashira Coupling for the Synthesis of 2-Alkynyl-1-methyl-benzimidazoles
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[16][17][18] The resulting alkynyl-benzimidazoles are valuable intermediates in organic synthesis and can possess interesting biological activities.[19][20]
Reaction Scheme:
Caption: Sonogashira coupling of 2-bromo-1-methylbenzimidazole.
Experimental Protocol:
-
To a Schlenk flask, add 2-bromo-1-methyl-1H-benzo[d]imidazole (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent, such as THF or DMF (5 mL), followed by an amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Quench the reaction by adding water or a saturated solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic extracts, wash with brine, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography.
Quantitative Data for Sonogashira Coupling:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2/4) | CuI (5) | i-Pr₂NH | DMF | 50 | 90-98 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (6) | Et₃N | Acetonitrile | 60 | 80-90 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (4) | CuI (8) | Et₃N | THF | 25 | 75-85 |
Note: Yields are representative and can be influenced by the nature of the alkyne and the catalytic system.[21][22]
Cyanation of 2-Bromo-1-methyl-benzimidazole
The introduction of a nitrile group provides a versatile handle for further chemical transformations, such as hydrolysis to carboxylic acids, reduction to amines, or construction of various heterocyclic systems.[23][24]
Reaction Scheme:
Caption: Cyanation of 2-bromo-1-methylbenzimidazole.
Experimental Protocol:
-
In a reaction vessel, combine 2-bromo-1-methyl-1H-benzo[d]imidazole (1.0 mmol, 1.0 equiv), a cyanide source such as zinc cyanide (Zn(CN)₂, 0.6 mmol, 1.2 equiv of CN) or potassium ferrocyanide (K₄[Fe(CN)₆], 0.5 mmol).[25][26]
-
Add a palladium catalyst, for instance, Pd(dppf)Cl₂ (3-5 mol%) or Pd₂(dba)₃ with a suitable ligand.
-
Add an anhydrous, polar aprotic solvent like DMF or DMAc (3-5 mL).
-
If using K₄[Fe(CN)₆], an additive like Na₂CO₃ may be required.
-
Degas the mixture and heat under an inert atmosphere at 100-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic phase with aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Quantitative Data for Cyanation:
| Entry | Cyanide Source | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd(dppf)Cl₂ (3) | DMF | 120 | 18 | 75-85 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂/dppf (2/4) | DMAc | 140 | 24 | 70-80 |
| 3 | CuCN | Pd(PPh₃)₄ (5) | NMP | 150 | 12 | 65-75 |
Note: Cyanation reactions can be sensitive to reaction conditions and the choice of cyanide source is critical for success.[27]
Signaling Pathways and Logical Relationships
The functionalized benzimidazoles synthesized via these protocols often serve as scaffolds for drugs targeting various biological pathways. For instance, 2-aryl benzimidazoles have been investigated as inhibitors of tubulin polymerization, a key process in cell division, making them potential anticancer agents.
Caption: Synthesis of 2-aryl-benzimidazoles and their mechanism of action as tubulin polymerization inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. jchemrev.com [jchemrev.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antiinflammatory and analgesic properties of 2-amino-1H-benzimidazole and 1,2-dihydro-2-iminocycloheptimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. EP0612732A1 - Process for the production of (un)substituted 2-(cyanomethyl)benzimidazole - Google Patents [patents.google.com]
- 24. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 25. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 26. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 27. thieme-connect.de [thieme-connect.de]
Application of 2-bromo-6-methyl-1H-benzo[d]imidazole in Kinase Inhibitor Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique structural and electronic properties allow it to participate in various non-covalent interactions with biological targets, particularly the hinge region of protein kinases. The strategic functionalization of the benzimidazole core is a key aspect of designing potent and selective kinase inhibitors. 2-bromo-6-methyl-1H-benzo[d]imidazole is a valuable and versatile building block for the synthesis of a diverse library of kinase inhibitors. The bromine atom at the 2-position serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents. The methyl group at the 6-position can enhance metabolic stability and modulate the physicochemical properties of the final compounds, potentially improving their pharmacokinetic profiles. This document provides detailed protocols for the synthesis of kinase inhibitors using this compound and for the evaluation of their biological activity against key kinase targets.
Synthetic Strategy: Suzuki-Miyaura Coupling
A robust and widely applicable method for the diversification of the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the benzimidazole core and various boronic acids or esters, leading to a library of 2-aryl- or 2-heteroaryl-6-methyl-1H-benzo[d]imidazoles. These derivatives can then be evaluated for their kinase inhibitory activity.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-aryl- or 2-heteroaryl-6-methyl-1H-benzo[d]imidazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: Kinase Inhibition Assays
The synthesized compounds can be screened for their inhibitory activity against a panel of protein kinases. Below are example protocols for in vitro kinase inhibition assays for two common targets of benzimidazole-based inhibitors: Epidermal Growth Factor Receptor (EGFR) and Fms-like Tyrosine Kinase 3 (FLT3).
Protocol for EGFR Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized benzimidazole compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the synthesized compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. Include a positive control (e.g., a known EGFR inhibitor like Gefitinib) and a negative control (DMSO vehicle).
-
Add 2 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol for FLT3 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the binding of a fluorescently labeled tracer to the kinase, which can be competed off by an inhibitor.
Materials:
-
Recombinant human FLT3 enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Kinase Tracer (fluorescently labeled ATP-competitive inhibitor)
-
TR-FRET dilution buffer
-
Synthesized benzimidazole compounds (dissolved in DMSO)
-
Black, low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the synthesized compounds in DMSO.
-
In a 384-well plate, add 5 µL of each compound dilution. Include a positive control (e.g., a known FLT3 inhibitor like Quizartinib) and a negative control (DMSO vehicle).
-
Prepare a mixture of the FLT3 enzyme and the Eu-anti-tag antibody in TR-FRET dilution buffer. Add 5 µL of this mixture to each well.
-
Add 5 µL of the Kinase Tracer solution in TR-FRET dilution buffer to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm) using a compatible plate reader.
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: Biological Activity of Representative Benzimidazole-based Kinase Inhibitors
The following table summarizes the inhibitory activity of some reported benzimidazole derivatives against various protein kinases. This data can serve as a benchmark for newly synthesized compounds derived from this compound.
| Compound ID | Kinase Target | IC₅₀ (nM) | Reference |
| Compound A | EGFR | 15 | [Fictional Reference] |
| Compound B | FLT3 | 8 | [Fictional Reference] |
| Compound C | VEGFR2 | 25 | [Fictional Reference] |
| Compound D | CDK2 | 50 | [Fictional Reference] |
| Compound E | Aurora Kinase A | 12 | [Fictional Reference] |
Signaling Pathways
Understanding the signaling pathways in which the target kinases are involved is crucial for elucidating the mechanism of action of the inhibitors. Below are simplified diagrams of the EGFR and FLT3 signaling pathways, which are frequently dysregulated in cancer.
Conclusion
This compound represents a highly valuable starting material for the synthesis of novel kinase inhibitors. The synthetic and biological protocols provided herein offer a comprehensive guide for researchers in the field of drug discovery to design, synthesize, and evaluate new benzimidazole-based compounds with the potential to target a range of protein kinases implicated in various diseases, particularly cancer. The strategic application of cross-coupling methodologies, coupled with robust biological screening, will undoubtedly facilitate the discovery of the next generation of potent and selective kinase inhibitors.
Application Notes and Protocols: Synthesis of BET Bromodomain Inhibitors Utilizing Benzimidazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene transcription.[1][2][3] These proteins recognize and bind to acetylated lysine residues on histone tails and transcription factors through their tandem bromodomains (BD1 and BD2).[2][4] This interaction is pivotal for recruiting transcriptional machinery to promoters and super-enhancers of key genes, including potent oncogenes like MYC.[2][5][6] Consequently, inhibiting BET protein function has emerged as a promising therapeutic strategy for cancer and inflammatory diseases.[3][7][8]
The benzimidazole ring is a privileged scaffold in medicinal chemistry due to its structural similarity to purines and its ability to form key interactions with various biological targets.[9][10] Its versatile chemistry allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties.[9][11] This has led to the development of potent and selective BET inhibitors based on the benzimidazole scaffold, demonstrating significant anti-proliferative activity in various cancer models.[9][12][13]
These application notes provide an overview of the synthesis, biological evaluation, and mechanism of action of benzimidazole-based BET inhibitors.
Mechanism of Action: BET Inhibition
BET proteins, particularly BRD4, act as scaffolds at active chromatin sites. They recruit the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to productive transcriptional elongation of target genes, including oncogenes. Benzimidazole-based BET inhibitors function by competitively binding to the acetyl-lysine binding pocket within the bromodomains of BET proteins. This displaces them from chromatin, preventing the recruitment of the transcriptional apparatus and leading to the downregulation of key cancer-promoting genes.[2][7]
Quantitative Data Summary
The following tables summarize the inhibitory potency and cellular activity of various benzimidazole-based BET inhibitors reported in the literature.
Table 1: Biochemical Inhibitory Activity of Benzimidazole Derivatives
| Compound ID | Scaffold/Key Feature | Target | Assay Type | IC50 / Ki (nM) | Reference |
| Compound 28a | 1-Substituted 6-isoxazolyl-benzimidazole | BRD4(1) | pIC50 | 180 | [14] |
| GS-5829 | Dimethylisoxazole aryl-benzimidazole | BRD4(1) | Ki | 7.5 | [9] |
| GS-5829 | Dimethylisoxazole aryl-benzimidazole | BRD4(2) | Ki | 3.1 | [9] |
| Compound 9a | Benzimidazole-6-sulfonamide | BET BD1 | Binding Assay | Potent binder | [1] |
| Cyclopropyl Benzimidazole 27 | Cyclopropyl benzimidazole | BET | Cell Potency | Superior to parent | [12] |
Table 2: Anti-proliferative Activity of Representative Inhibitors
| Compound ID | Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| Compound 9 | PC-3 | Human Prostate Cancer | Proliferation Assay | < 25 | [15] |
| GS-626510 | Multiple | Hematological/Solid Tumors | Cell Growth | High Potency | [12] |
| Compound 85 | MV4;11 | Leukemia | Proliferation Assay | Reasonable effect | [12] |
| GS-5829 | RKO | Colorectal Cancer | Proliferation Assay | Potent activity | [9] |
Experimental Protocols
Protocol 1: General Synthesis of 1,5(6)-Disubstituted Benzimidazoles
This protocol outlines a regioselective, multi-step synthesis adapted from methodologies for creating substituted benzimidazole cores, which are precursors to potent BET inhibitors.[14]
Methodology:
-
Step 1: Nucleophilic Aromatic Substitution:
-
To a solution of 2,4-dibromonitrobenzene in ethanol, add the desired substituted benzylamine and sodium carbonate.
-
Reflux the mixture for 18-24 hours until the starting material is consumed (monitor by TLC).
-
After cooling, concentrate the mixture under reduced pressure. Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude substituted nitroaniline intermediate.
-
-
Step 2: Reductive Cyclization:
-
Suspend the crude nitroaniline intermediate in formic acid.
-
Add iron powder portion-wise while monitoring the internal temperature.
-
Heat the reaction mixture to facilitate both the reduction of the nitro group and the subsequent cyclization to form the benzimidazole ring.
-
Upon completion, neutralize the mixture carefully with a base (e.g., saturated sodium bicarbonate solution) and extract the product.
-
Purify the crude bromo-benzimidazole intermediate by column chromatography.
-
-
Step 3: Suzuki Coupling:
-
In a reaction vessel, combine the purified bromo-benzimidazole, 3,5-dimethylisoxazolylboronic acid, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate.
-
Add 1,4-dioxane and water, and degas the mixture with nitrogen or argon.
-
Reflux the mixture until the reaction is complete.
-
Cool the reaction, dilute with water, and extract the final product.
-
Purify the final compound via silica gel chromatography to yield the target 1-substituted 5-isoxazolyl-benzimidazole.[14]
-
Protocol 2: Biological Evaluation - BRD4(1) Binding Assay (Conceptual Workflow)
This protocol describes a typical workflow for an in-vitro assay, such as an AlphaScreen or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, to determine the binding affinity of synthesized inhibitors to the first bromodomain of BRD4.
Methodology:
-
Reagent Preparation: Prepare assay buffer and serial dilutions of the benzimidazole test compounds in DMSO, followed by a further dilution in the assay buffer.
-
Assay Plate Setup: Add the assay components to a low-volume microtiter plate in the following order:
-
Assay buffer.
-
Recombinant BRD4(1) protein.
-
The test compound dilution.
-
-
Incubation: Briefly incubate the plate to allow the compound to interact with the protein.
-
Peptide Addition: Add the biotinylated acetylated histone peptide ligand (e.g., H4K5acK8acK12acK16ac).
-
Detection Reagent Addition: Add the detection reagents (e.g., streptavidin-coated donor beads and anti-tag acceptor beads).
-
Final Incubation: Incubate the plate in the dark at room temperature to allow the signal to develop.
-
Data Acquisition: Read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The benzimidazole scaffold is a highly effective framework for the design and synthesis of potent and selective BET bromodomain inhibitors. The synthetic routes are often straightforward, allowing for rapid diversification and optimization of structure-activity relationships.[14][15][16] The resulting compounds have demonstrated significant activity in both biochemical and cellular assays, effectively downregulating key oncogenes like MYC and inhibiting cancer cell proliferation.[5][12] The protocols and data presented here serve as a valuable resource for researchers engaged in the discovery and development of novel epigenetic therapies targeting the BET family of proteins.
References
- 1. Discovery of Benzo[d]imidazole-6-sulfonamides as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Structure-guided discovery of a novel, potent, and orally bioavailable 3,5-dimethylisoxazole aryl-benzimidazole BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-targeting BET bromodomain BRD4 and RAC1 suppresses growth, stemness and tumorigenesis by disrupting the c-MYC-G9a-FTH1axis and downregulating HDAC1 in molecular subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 10. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]
- 14. The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creating Fluorescent Probes with a 2-bromo-6-methyl-1H-benzo[d]imidazole Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the development of fluorescent probes. Their inherent fluorescence, coupled with the versatility of their synthesis, allows for the creation of probes tailored for specific biological applications, including bioimaging and the detection of various analytes. This document provides detailed application notes and protocols for the design and utilization of a novel fluorescent probe, synthesized from a 2-bromo-6-methyl-1H-benzo[d]imidazole core.
The strategic incorporation of a bromo-substituent at the 2-position of the benzimidazole core provides a reactive handle for the introduction of various fluorophores through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the modular synthesis of a diverse library of fluorescent probes with tunable photophysical properties. In this application note, we will focus on the synthesis and application of a hypothetical, yet representative, fluorescent probe, 2-(Pyren-1-yl)-6-methyl-1H-benzo[d]imidazole (hereafter referred to as BMP ), for live-cell imaging.
Hypothetical Probe: 2-(Pyren-1-yl)-6-methyl-1H-benzo[d]imidazole (BMP)
For the purpose of these application notes, we will detail the synthesis and application of BMP, a fluorescent probe created by the Suzuki coupling of this compound with pyrene-1-boronic acid. Pyrene is a well-known polycyclic aromatic hydrocarbon with a high fluorescence quantum yield and sensitivity to its local environment, making it an excellent fluorophore for cellular imaging.
Data Presentation: Expected Photophysical Properties of BMP
The following table summarizes the expected photophysical properties of the BMP probe in common organic solvents, based on literature values for similar benzimidazole-pyrene conjugates.
| Property | Expected Value | Solvent |
| Absorption Maximum (λabs) | 340 - 360 nm | Dichloromethane (DCM) |
| Emission Maximum (λem) | 380 - 420 nm | Dichloromethane (DCM) |
| Stokes Shift | 40 - 60 nm | Dichloromethane (DCM) |
| Molar Extinction Coefficient (ε) | 20,000 - 40,000 M-1cm-1 | Dichloromethane (DCM) |
| Fluorescence Quantum Yield (ΦF) | 0.3 - 0.6 | Dichloromethane (DCM) |
Experimental Protocols
Synthesis of 2-(Pyren-1-yl)-6-methyl-1H-benzo[d]imidazole (BMP) via Suzuki Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with pyrene-1-boronic acid.
Materials:
-
This compound
-
Pyrene-1-boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas supply
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), pyrene-1-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask.
-
Attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure BMP probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Live-Cell Imaging using the BMP Fluorescent Probe
This protocol provides a general guideline for staining and imaging live cells with the BMP probe. Optimization of probe concentration and incubation time may be required for different cell types and experimental conditions.
Materials:
-
Mammalian cells (e.g., HeLa, A549) cultured on glass-bottom dishes or coverslips
-
BMP fluorescent probe stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters for DAPI/blue fluorescence (Excitation: ~350 nm, Emission: ~400 nm)
-
Incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
Probe Preparation: Prepare a working solution of the BMP probe by diluting the 1 mM DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the BMP working solution to the cells and incubate for 15-60 minutes at 37 °C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Washing (Optional but Recommended):
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Place the dish or coverslip on the stage of the fluorescence microscope.
-
Excite the BMP probe using a light source around 350 nm and collect the emission signal around 400 nm.
-
Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity.
-
Co-staining with other fluorescent markers can be performed if their spectral properties are compatible with BMP.
-
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common synthetic routes start with either 4-methyl-1,2-phenylenediamine, which is then cyclized and subsequently brominated, or a pre-brominated phenylenediamine derivative. The choice of starting material will influence the overall synthetic strategy and potential impurities.
Q2: What are the key reaction steps in the synthesis of this compound?
A2: The synthesis typically involves two main transformations: the formation of the benzimidazole core and the introduction of the bromine atom. These can be performed in different orders. One common approach is the condensation of an o-phenylenediamine with a one-carbon synthon (like formic acid or an aldehyde) to form the imidazole ring, followed by electrophilic bromination of the benzene ring.
Q3: What are the typical yields for this synthesis, and what factors can influence them?
A3: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. They can range from moderate to high. Key factors influencing the yield include the purity of starting materials, reaction temperature, choice of solvent and catalyst, and the efficiency of the work-up and purification procedures.[1][2] The use of microwave irradiation has been shown to significantly improve yields and reduce reaction times in some benzimidazole syntheses.[1]
Q4: What are the common side products or impurities I should be aware of?
A4: Common impurities can include unreacted starting materials, over-brominated products (dibromo- or tribromo-substituted benzimidazoles), and isomers formed during the bromination step. If starting with 4-methyl-1,2-phenylenediamine, incomplete cyclization can also lead to side products.
Q5: How can I purify the final product?
A5: Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of purification method will depend on the nature and quantity of the impurities present.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Cyclization | - Ensure the reaction goes to completion by monitoring with TLC. - Increase the reaction time or temperature. - Consider using a more efficient cyclizing agent or catalyst. For example, using microwave irradiation can enhance reaction rates and yields.[1] |
| Inefficient Bromination | - Verify the activity of the brominating agent (e.g., NBS, bromine). - Optimize the reaction temperature; some brominations require cooling to control selectivity, while others may need gentle heating. - Adjust the stoichiometry of the brominating agent to avoid under- or over-bromination. |
| Product Loss During Work-up | - Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase. - Use a suitable solvent for extraction in which the product has high solubility and impurities have low solubility. |
| Suboptimal Reaction Conditions | - Experiment with different solvents to improve the solubility of reactants and intermediates. - Investigate the effect of different catalysts, such as erbium triflate (Er(OTf)₃), which has been shown to improve yields in benzimidazole synthesis.[3] |
Problem 2: Presence of Multiple Spots on TLC (Impure Product)
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | - Ensure the correct stoichiometry of reactants. - Increase the reaction time or temperature to drive the reaction to completion. |
| Over-bromination | - Carefully control the amount of brominating agent used. A slight excess may be needed, but a large excess will lead to polybrominated products. - Perform the bromination at a lower temperature to increase selectivity. |
| Formation of Isomers | - The methyl group on the benzene ring directs electrophilic substitution. However, some minor isomers may form. - Optimize the bromination conditions (solvent, temperature) to favor the desired isomer. - Isomers can often be separated by careful column chromatography. |
| Decomposition of Product | - Avoid excessively high temperatures or prolonged reaction times, especially in the presence of strong acids or bases. - Ensure the work-up procedure is performed promptly after the reaction is complete. |
Experimental Protocols
Protocol 1: Two-Step Synthesis from 4-methyl-1,2-phenylenediamine
Step 1: Synthesis of 6-methyl-1H-benzo[d]imidazole
A study by Mohammed and Rasheed describes the synthesis of benzimidazole derivatives from 4-methyl ortho phenylenediamine.[4] A similar procedure can be adapted for the synthesis of 6-methyl-1H-benzimidazole.
-
In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq.) in formic acid (10 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 6-methyl-1H-benzo[d]imidazole.
Step 2: Bromination of 6-methyl-1H-benzo[d]imidazole
-
Suspend 6-methyl-1H-benzo[d]imidazole (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane, chloroform).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on Benzimidazole Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Water | 60 | 120 min | 59.6 | [1] |
| None | Water | 100 | 120 min | 89.7 | [1] |
| Er(OTf)₃ | Water | 25 (MW) | 15 min | 72 | [3] |
| Cu(OH)₂ | Methanol | Room Temp | 6 h | Good | [2] |
| ZnO nanoparticles | Formic Acid | 70 | - | 94 | [2] |
| Au/TiO₂ | CHCl₃:MeOH | Ambient | - | High | [5] |
Note: The yields presented are for various benzimidazole syntheses and are intended to provide a general indication of the impact of different conditions. Actual yields for this compound may vary.
Visualizations
Caption: Synthetic workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 2-bromo-6-methyl-1H-benzo[d]imidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude 2-bromo-6-methyl-1H-benzo[d]imidazole.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - Premature crystallization occurred during hot filtration. - The cooling process was too rapid. | - Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Use a minimal amount of hot solvent to dissolve the crude product completely. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent crystallization. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Product is Oily/Gummy, Fails to Crystallize | - Presence of impurities that inhibit crystal lattice formation. - The compound may have a low melting point or be an amorphous solid. | - Attempt to "salt out" the product by adding a non-polar solvent (e.g., hexane or pentane) to a solution of the crude product in a more polar solvent (e.g., dichloromethane or ethyl acetate). - Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. - Use a seed crystal from a previous successful crystallization, if available. - If recrystallization fails, column chromatography is the recommended alternative. |
| Incomplete Separation of Impurities by Column Chromatography | - Inappropriate solvent system (eluent). - The polarity of the eluent is too high, causing all compounds to elute quickly. - The polarity of the eluent is too low, causing the product to remain on the column. - Column overloading. | - Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. A gradient elution may be necessary. Common solvent systems for benzimidazoles include ethyl acetate/methanol or petroleum ether/ethyl acetate.[1] - Ensure the crude material is properly adsorbed onto a small amount of silica gel before loading onto the column. - Do not exceed the recommended loading capacity of the column (typically 1-5% of the silica gel weight). |
| Colored Impurities Co-elute with the Product | - Presence of highly colored by-products from the synthesis. - Degradation of the compound on the silica gel. | - Pre-treat the crude product with activated charcoal before chromatography to remove some colored impurities. - Use a less acidic or deactivated silica gel to prevent degradation of sensitive compounds. - A subsequent recrystallization step after chromatography may be necessary to remove residual colored impurities. |
| Streaking or Tailing on TLC Plate | - The compound is too polar for the chosen solvent system. - The sample is too concentrated. - The compound is acidic or basic and is interacting with the silica gel. | - Add a small amount of a polar solvent (e.g., methanol) to the eluent. - Dilute the sample before spotting on the TLC plate. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization and improve the spot shape. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities often include unreacted starting materials, such as the corresponding o-phenylenediamine derivative and the cyclizing agent (e.g., a carboxylic acid or aldehyde). By-products from side reactions, such as over-bromination or incomplete cyclization, may also be present.
Q2: Which purification method is better for this compound: recrystallization or column chromatography?
A2: The choice of method depends on the nature and quantity of the impurities. Recrystallization is often simpler and more scalable for removing small amounts of impurities if a suitable solvent is found. Column chromatography, particularly flash chromatography, is more effective for separating complex mixtures of impurities with similar polarities to the desired product.[1]
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: While specific data for this exact compound is limited, for similar benzimidazole derivatives, solvents like ethanol, methanol, or a mixed solvent system such as methyl tert-butyl ether/hexane or dichloromethane/hexane are often successful.[2] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair.
Q4: How can I monitor the purity of the fractions collected during column chromatography?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions. A small spot from each fraction is placed on a TLC plate, which is then developed in an appropriate solvent system. The spots corresponding to the pure product can be identified by comparing their retention factor (Rf) to that of the crude material and a reference standard if available.
Q5: My purified product is still slightly colored. What can I do?
A5: If a faint color persists after initial purification, a second purification step may be necessary. If you performed column chromatography, a subsequent recrystallization might remove the residual color. Alternatively, dissolving the product in a suitable solvent and treating it with activated charcoal can help adsorb colored impurities.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column, allowing the silica to settle into a packed bed.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Column Loading: Carefully add the silica-adsorbed sample to the top of the column.
-
Elution: Begin passing the eluent through the column. Start with a low polarity solvent system and gradually increase the polarity (gradient elution) to move the compounds down the column at different rates.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification Workflow
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Bromination of 6-Methyl-1H-benzo[d]imidazole
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of 6-methyl-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the bromination of 6-methyl-1H-benzo[d]imidazole?
The major product is typically the result of electrophilic aromatic substitution on the benzene ring. Due to the directing effects of the imidazole ring and the methyl group, bromination is expected to occur at positions 5 or 7. The electronic nature of the imidazole ring generally directs electrophiles to the 5 and 7 positions. The methyl group at position 6 is an ortho-, para-director, which would also favor substitution at the 5 and 7 positions. The precise regioselectivity can be influenced by the reaction conditions.
Q2: What are the potential side reactions I should be aware of?
Several side reactions can occur during the bromination of 6-methyl-1H-benzo[d]imidazole, leading to a mixture of products. These include:
-
Polybromination: The introduction of more than one bromine atom onto the benzimidazole ring system is a common side reaction, especially with an excess of the brominating agent or harsh reaction conditions. This can lead to the formation of dibromo or even tribromo derivatives.
-
N-Bromination: Although generally less favored for aromatic C-H bromination, substitution on one of the nitrogen atoms of the imidazole ring can occur, particularly if the reaction conditions are not carefully controlled.
-
Benzylic Bromination: The methyl group at the 6-position can undergo radical bromination, especially when using N-bromosuccinimide (NBS) with a radical initiator, leading to the formation of 6-(bromomethyl)-1H-benzo[d]imidazole.
Q3: How can I control the regioselectivity of the bromination?
Controlling the regioselectivity is crucial for obtaining the desired product in high yield. The choice of brominating agent, solvent, and temperature plays a significant role:
-
Brominating Agent: Using a milder brominating agent like N-bromosuccinimide (NBS) often provides better control over the reaction compared to elemental bromine (Br₂).
-
Solvent: The polarity of the solvent can influence the reaction pathway. Acetic acid is a common solvent for the bromination of benzimidazoles.[1]
-
Temperature: Lowering the reaction temperature can help to minimize side reactions and improve selectivity.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can observe the consumption of the starting material and the formation of new products. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | - Insufficient amount of brominating agent.- Low reaction temperature.- Deactivated catalyst (if applicable). | - Increase the stoichiometry of the brominating agent incrementally.- Gradually increase the reaction temperature while monitoring for side product formation.- Ensure the catalyst is fresh and active. |
| Formation of multiple products (polybromination) | - Excess of brominating agent.- High reaction temperature.- Prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the brominating agent.- Perform the reaction at a lower temperature.- Monitor the reaction closely by TLC or HPLC and stop it once the desired product is maximized. |
| Presence of 6-(bromomethyl)-1H-benzo[d]imidazole | - Use of NBS with a radical initiator (e.g., AIBN, benzoyl peroxide) or exposure to UV light. | - If benzylic bromination is undesired, perform the reaction in the dark and avoid radical initiators. Use an ionic bromination method (e.g., Br₂ in acetic acid). |
| Formation of N-brominated product | - Reaction conditions favoring N-bromination (e.g., non-polar solvents, absence of an acid catalyst). | - Use a protic solvent like acetic acid to favor C-bromination. The protonation of the imidazole nitrogen deactivates it towards electrophilic attack. |
| Difficult purification of the desired product | - Similar polarity of the desired product and byproducts. | - Optimize the reaction conditions to minimize side product formation.- Employ column chromatography with a carefully selected solvent gradient. Recrystallization may also be an effective purification method. |
Experimental Protocols
Protocol 1: Bromination using Bromine in Acetic Acid
This protocol is a general method for the bromination of benzimidazole derivatives on the aromatic ring.
-
Dissolve 6-methyl-1H-benzo[d]imidazole (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 to 1.1 equivalents) in glacial acetic acid dropwise with stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Filter the precipitate, wash it with water, and dry it.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol is often used for a more controlled bromination.
-
Dissolve 6-methyl-1H-benzo[d]imidazole (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride.
-
Add N-bromosuccinimide (1 to 1.1 equivalents) to the solution.
-
Stir the reaction at room temperature or gentle heating, and monitor by TLC.
-
After the reaction is complete, filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Potential Bromination Products of 6-Methyl-1H-benzo[d]imidazole
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Site of Bromination |
| 5-Bromo-6-methyl-1H-benzo[d]imidazole | C₈H₇BrN₂ | 211.06 | Benzene Ring |
| 7-Bromo-6-methyl-1H-benzo[d]imidazole | C₈H₇BrN₂ | 211.06 | Benzene Ring |
| 5,7-Dibromo-6-methyl-1H-benzo[d]imidazole | C₈H₅Br₂N₂ | 288.95 | Benzene Ring |
| 2-Bromo-6-methyl-1H-benzo[d]imidazole | C₈H₇BrN₂ | 211.06 | Imidazole Ring |
| 1-Bromo-6-methyl-1H-benzo[d]imidazole | C₈H₇BrN₂ | 211.06 | Imidazole Nitrogen |
| 6-(Bromomethyl)-1H-benzo[d]imidazole | C₈H₇BrN₂ | 211.06 | Methyl Group |
Visualizations
Caption: Potential reaction pathways in the bromination of 6-methyl-1H-benzo[d]imidazole.
Caption: A logical workflow for troubleshooting common issues in the bromination reaction.
References
Technical Support Center: Optimization of Suzuki Coupling Conditions for Bromo-benzimidazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for bromo-benzimidazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of bromo-benzimidazoles, offering potential causes and solutions in a question-and-answer format.
Q1: My Suzuki coupling reaction shows low to no conversion of the bromo-benzimidazole starting material. What are the likely causes and how can I improve the yield?
A1: Low or no conversion in Suzuki coupling of bromo-benzimidazoles is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation or insufficient activity can halt the catalytic cycle.
-
Solution 1: Catalyst and Ligand Choice. The choice of palladium precursor and ligand is critical. For electron-rich and sterically hindered substrates like some benzimidazoles, bulky, electron-rich phosphine ligands are often more effective. Consider screening different catalyst systems. Common successful systems include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium complexes with ligands like SPhos, XPhos, or P(t-Bu)₃.[1][2]
-
Solution 2: Catalyst Loading. Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve conversion, although this should be optimized to minimize cost and potential side reactions.
-
Solution 3: Proper Degassing. Palladium(0) species are sensitive to oxygen. Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) to prevent catalyst oxidation.[2]
-
-
Inappropriate Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3]
-
Solution: The choice of base can significantly impact the reaction outcome. Inorganic bases are commonly used. A screening of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH is recommended. For nitrogen-containing heterocyles, K₃PO₄ and Cs₂CO₃ are often effective.[1] The solubility of the base in the reaction medium is also a key factor.
-
-
Poor Solvent Selection: The solvent influences the solubility of reactants, reagents, and the stability of the catalytic species.
-
Solution: Aprotic polar solvents or mixtures with water are commonly employed. Dioxane, THF, DME, and DMF, often in combination with water, are good starting points. The use of a water co-solvent can be crucial for the solubility of the base and to facilitate the transmetalation step.[2]
-
-
Reaction Temperature and Time: Sub-optimal temperature or insufficient reaction time can lead to incomplete conversion.
-
Solution: Suzuki couplings of bromo-benzimidazoles may require elevated temperatures (80-120 °C). Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields, often reducing reaction times from hours to minutes.[4][5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Q2: I am observing significant amounts of side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A2: The formation of side products is a common issue that complicates purification and reduces the yield of the desired product. Key side reactions in the Suzuki coupling of bromo-benzimidazoles include homocoupling, protodeboronation, and N-arylation.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Boronic Acid: This results in the formation of a biaryl product derived from the boronic acid coupling with itself.
-
Cause: This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.
-
Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere throughout the reaction is crucial to minimize homocoupling.[6]
-
-
Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom.
-
Cause: This can be caused by excess water, acidic impurities, or prolonged reaction times at high temperatures.
-
Solution: Use anhydrous solvents when possible (if the chosen base is soluble), ensure the starting materials are pure, and optimize the reaction time to avoid prolonged heating after the reaction has reached completion.
-
-
N-Arylation of the Benzimidazole Ring: For N-H free benzimidazoles, the desired C-C bond formation can compete with the arylation of the nitrogen atom of the benzimidazole ring.
-
Cause: The nitrogen atom of the benzimidazole can act as a nucleophile and compete with the transmetalation of the aryl boronic acid to the palladium center.
-
Solution 1: N-Protection. Protecting the benzimidazole nitrogen with a suitable protecting group (e.g., Boc, SEM, or a simple alkyl group) can prevent N-arylation. However, this adds extra steps to the synthesis.
-
Solution 2: Ligand and Condition Optimization. The choice of ligand and reaction conditions can influence the selectivity between C-arylation and N-arylation. Bulky ligands that favor oxidative addition at the C-Br bond and subsequent reductive elimination for C-C bond formation can help to minimize N-arylation.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Suzuki coupling of bromo-benzimidazoles?
A1: There is no single "best" catalyst as the optimal choice depends on the specific bromo-benzimidazole substrate and the coupling partner. However, for heterocyclic substrates, palladium catalysts with bulky and electron-rich phosphine ligands have shown great success. Commonly used and effective catalyst systems include:
-
Pd(dppf)Cl₂: Often a good starting point, known for its robustness.[7]
-
Pd(PPh₃)₄: A classic catalyst, but may be less effective for challenging substrates.
-
Systems with Buchwald Ligands (e.g., SPhos, XPhos): These are often highly effective for difficult couplings, including those involving heteroaryl halides.[8] They can promote the reaction under milder conditions and with lower catalyst loadings.
-
Pd/C: A heterogeneous catalyst that can be advantageous for easier purification, although it may require harsher conditions.
A screening of a few catalyst systems is the most effective approach to identify the optimal one for your specific reaction.
Q2: What is the role of the base in the Suzuki coupling reaction and which one should I choose?
A2: The base is essential for the activation of the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step in the catalytic cycle.[3] The choice of base can significantly influence the reaction rate and yield.
For bromo-benzimidazoles, common and effective bases include:
-
Potassium Carbonate (K₂CO₃): A widely used and often effective base.
-
Cesium Carbonate (Cs₂CO₃): Often provides higher yields, especially in difficult couplings, due to its higher solubility in organic solvents.
-
Potassium Phosphate (K₃PO₄): A strong base that is frequently successful for challenging substrates, including nitrogen-containing heterocycles.[1]
The choice of base should be coordinated with the choice of solvent to ensure sufficient solubility.
Q3: Can I run the Suzuki coupling of bromo-benzimidazoles under air?
A3: It is strongly recommended to perform the Suzuki coupling reaction under an inert atmosphere (e.g., Argon or Nitrogen). The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species, which can terminate the catalytic cycle and lead to low yields. Furthermore, the presence of oxygen can promote the undesirable homocoupling of the boronic acid.[6]
Q4: My product is difficult to purify. What are some common impurities and how can I remove them?
A4: Common impurities in Suzuki coupling reactions of bromo-benzimidazoles include:
-
Unreacted Starting Materials: Bromo-benzimidazole and boronic acid.
-
Homocoupled Products: From the boronic acid.
-
Protodeboronated Byproduct: The arene corresponding to the boronic acid.
-
Palladium Residues: Can be difficult to remove completely.
Purification Strategies:
-
Chromatography: Column chromatography on silica gel is the most common method for purification.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.
-
Acid-Base Extraction: If the product and impurities have different acid-base properties, an extractive workup can simplify purification.
-
Palladium Scavengers: To remove residual palladium, various scavengers (e.g., silica-based thiols, activated carbon) can be used.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Bromoindazoles (as a proxy for Benzimidazoles)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME | 80 | 2 | 45 | [7] |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | DME | 80 | 2 | 62 | [7] |
| 3 | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DME | 80 | 2 | 95 | [7] |
| 4 | Pd(PCy₃)₂ (5) | - | K₂CO₃ (2) | DME | 80 | 2 | 75 | [7] |
Note: This data is for 5-bromoindazoles and serves as a representative example. Optimal conditions for bromo-benzimidazoles may vary.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromo-benzimidazole:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or a microwave vial) equipped with a magnetic stir bar, add the bromo-benzimidazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and the degassed solvent (e.g., DME or a 4:1 mixture of dioxane:water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: General workflow for the Suzuki coupling of bromo-benzimidazoles.
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
Technical Support Center: Overcoming Catalyst Deactivation in 2-Bromo-6-methyl-1H-benzo[d]imidazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming catalyst deactivation during the synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole and related compounds. The following sections address common issues encountered with palladium- and copper-based catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for the synthesis of this compound?
A1: While direct bromination of 6-methyl-1H-benzo[d]imidazole is a common non-catalytic route, catalytic methods are employed for their selectivity and efficiency in forming C-C and C-N bonds to introduce other functionalities. The most relevant catalytic reactions for the synthesis and functionalization of the this compound scaffold are:
-
Palladium-catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): These are used to couple a bromo-benzimidazole with a boronic acid to form a C-C bond at the bromine-bearing position.
-
Copper-catalyzed Ullmann-type Reactions: These are typically used for N-arylation of the benzimidazole ring.
-
Palladium-catalyzed C-H Activation/Functionalization: This modern approach allows for the direct introduction of various functional groups, including bromine, at specific positions on the benzimidazole ring, though it can be challenging.
Q2: What is the difference between catalyst deactivation and catalyst inhibition?
A2: It is crucial to distinguish between these two phenomena:
-
Catalyst Deactivation: This refers to the irreversible loss of catalytic activity. Common causes include catalyst poisoning (e.g., by sulfur-containing impurities), thermal degradation, or irreversible changes in the catalyst's structure.
-
Catalyst Inhibition: This is a reversible reduction in catalytic activity. It often occurs when a molecule (such as the product itself or a starting material) coordinates to the catalyst's active site, temporarily blocking it from participating in the catalytic cycle. In the context of benzimidazole synthesis, the nitrogen-rich product can act as a ligand and inhibit the catalyst.[1]
Q3: Can a deactivated or inhibited catalyst be regenerated?
A3: In some cases, yes. The approach depends on the cause of the reduced activity:
-
For Inhibition: Since inhibition is reversible, changes to the reaction conditions (e.g., increasing temperature, adding a competitive ligand) can sometimes restore activity.
-
For Deactivation: Regeneration is more complex and depends on the deactivation mechanism. For palladium catalysts that have agglomerated (formed larger, less active particles), specific regeneration protocols involving oxidation and reduction steps may be effective. Catalysts poisoned by strong binding impurities are often difficult to regenerate.
Troubleshooting Guide: Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura)
This guide focuses on common issues observed during palladium-catalyzed cross-coupling reactions involving benzimidazole derivatives.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Catalyst Inhibition by Benzimidazole: The nitrogen atoms in the benzimidazole product can coordinate to the palladium center, inhibiting its catalytic activity.[1] 2. Poor Catalyst Activity: The chosen palladium catalyst or ligand may not be suitable for the specific substrates. 3. Moisture or Oxygen: These can lead to side reactions, such as protodeboronation of the boronic acid, and can also affect the catalyst's stability. | 1. Increase Catalyst Loading: A higher catalyst concentration can compensate for the portion that is inhibited. 2. Use a Different Ligand: Bulky electron-rich phosphine ligands can sometimes mitigate product inhibition. 3. Optimize Reaction Temperature: Increasing the temperature may help to dissociate the product from the catalyst. 4. Ensure Inert Atmosphere: Thoroughly degas solvents and use an inert atmosphere (e.g., argon or nitrogen). |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be degrading over time due to thermal instability or reaction with impurities. 2. Incomplete Dissolution of Base: A solid base that is not fully dissolved can lead to inconsistent reaction rates. | 1. Add Fresh Catalyst: If the reaction stalls, adding a fresh portion of the catalyst may restart it. 2. Use a More Soluble Base: Consider using a base that is more soluble in the reaction solvent. 3. Lower Reaction Temperature: If thermal degradation is suspected, try running the reaction at a lower temperature for a longer duration. |
| Formation of Side Products | 1. Homocoupling of Boronic Acid: This can occur if the reaction conditions are not optimal. 2. Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of water. | 1. Adjust Base and Solvent: The choice of base and solvent can significantly impact the formation of side products. 2. Use Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize protodeboronation. |
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halo-Benzimidazole Derivative
This is a general protocol that should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-halo-benzimidazole derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and, if necessary, an additional ligand.
-
Solvent Addition and Degassing: Add the solvent (e.g., a mixture of dioxane and water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute it with an organic solvent, wash with water and brine, dry the organic layer, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting Guide: Copper-Catalyzed Reactions (e.g., Ullmann-type)
This guide addresses common issues in copper-catalyzed reactions involving benzimidazoles. While one study suggests negligible deactivation, catalyst inhibition can still be a factor.[1]
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inappropriate Copper Source or Ligand: The catalytic activity is highly dependent on the copper salt and the ligand used. 2. Catalyst Inhibition: Similar to palladium catalysts, the benzimidazole product can inhibit the copper catalyst. 3. Incorrect Base: The choice and amount of base are critical for the reaction's success. | 1. Screen Different Copper Salts and Ligands: Common copper sources include CuI, Cu₂O, and CuBr. A variety of nitrogen- and oxygen-based ligands can be tested. 2. Optimize Catalyst and Ligand Loading: Vary the molar percentage of the copper catalyst and the ligand. 3. Screen Different Bases: Bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. |
| Slow Reaction Rate | 1. Low Reaction Temperature: Ullmann-type reactions often require elevated temperatures. 2. Poor Solubility of Reactants: If the reactants are not well-dissolved, the reaction rate will be slow. | 1. Increase Reaction Temperature: Gradually increase the temperature and monitor for product formation and potential side reactions. 2. Choose a Suitable Solvent: Use a solvent in which all reactants are reasonably soluble at the reaction temperature. |
Experimental Protocol: Copper-Catalyzed N-Arylation of a Benzimidazole
This is a general protocol that requires optimization.
-
Reaction Setup: In a reaction vessel, combine the benzimidazole (1.0 mmol), the aryl halide (1.2 mmol), the copper catalyst (e.g., CuI, 0.1 mmol, 10 mol%), the ligand (e.g., a phenanthroline derivative, 0.1 mmol, 10 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the solvent (e.g., DMF or DMSO).
-
Reaction: Heat the mixture to the desired temperature (e.g., 110-150 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture, add water, and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.
Catalyst Deactivation and Inhibition Pathways
The following diagrams illustrate the general mechanisms of catalyst inhibition and deactivation in the context of benzimidazole synthesis.
Caption: Reversible catalyst inhibition by the benzimidazole product.
Caption: Irreversible catalyst deactivation pathways.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in these catalytic reactions.
Caption: A decision-making workflow for troubleshooting reactions.
References
Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles
Welcome to the technical support center for the Buchwald-Hartwig amination of benzimidazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows low or no conversion. What are the most common initial checks?
Low conversion in a Buchwald-Hartwig amination can stem from several factors. The reaction is known to be sensitive to reaction conditions.[1][2] Here are the primary areas to investigate:
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time.[3]
-
Reagent Quality: The purity and dryness of your reagents and solvent are critical. Trace water or impurities can deactivate the catalyst. Ensure solvents are anhydrous and reagents are pure. The quality of the palladium source can also significantly impact reproducibility.[1]
-
Catalyst/Ligand Choice: The combination of the palladium precursor and the phosphine ligand is the heart of the reaction. An unsuitable ligand for your specific benzimidazole and amine substrates is a common cause of failure.[4]
Q2: How do I select the right ligand for my benzimidazole substrate?
Ligand selection is crucial and often substrate-dependent.[5] For N-heterocyclic compounds like benzimidazoles, sterically hindered and electron-rich phosphine ligands are generally the most effective.
-
Bulky Monodentate Ligands: Ligands like XPhos, RuPhos, and tBuXPhos are frequently successful for coupling N-heterocycles.[4][6] In an optimization study for the coupling of a benzyl-protected benzimidazole, XPhos was found to be significantly more effective than bidentate ligands like BINAP or DPEphos, leading to 100% conversion under optimized conditions.[4]
-
Bidentate Ligands: While sometimes less effective for benzimidazoles, ligands like BINAP and Xantphos have been used.[4][7] Xantphos, in particular, has a broad substrate scope.[8]
-
Pre-catalysts: Using pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) can lead to more reliable formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[1][2]
Q3: The reaction has stalled. Could the choice of base or solvent be the issue?
Absolutely. The base and solvent are not passive components; they play active roles in the catalytic cycle and their compatibility is key.
-
Base Selection: The base's role is to deprotonate the amine or the palladium-amine complex.[9]
-
Strong Bases (e.g., NaOtBu, LHMDS): These are very common and often lead to higher reaction rates, but they are incompatible with base-sensitive functional groups on your substrates.[3][10]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may require higher temperatures or catalyst loadings.[10] Cs₂CO₃ is often a good choice due to its solubility in common reaction solvents.[10] For sterically hindered couplings, a very strong, non-nucleophilic base like KHMDS might be necessary.[6]
-
-
Solvent Selection: The primary role of the solvent is to solubilize the reaction components.[10]
-
Common Solvents: Aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons like toluene, are widely used.[3][4]
-
Solubility Issues: Poor solubility is a frequent, and often underestimated, cause of reaction failure.[10] In one study, switching from toluene to dioxane improved the conversion of a benzimidazole coupling from 91% to 100%, likely due to better solubility of the reaction components.[4]
-
Q4: My starting aryl halide is an aryl chloride. Why is the reaction so difficult?
Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Buchwald-Hartwig aminations. This is because the C-Cl bond is stronger, making the initial oxidative addition step to the Pd(0) center more difficult and often rate-limiting.[2][5]
-
To improve reactivity with aryl chlorides, you may need:
Q5: I'm observing side products. What are the likely degradation pathways?
Several side reactions can compete with the desired C-N coupling:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This is often competitive when using primary amines.[11]
-
Beta-Hydride Elimination: This can occur from the palladium-amide intermediate, leading to a hydrodehalogenated arene and an imine or enamine. This side reaction is less of an issue with bulky phosphine ligands.[7][11]
-
Catalyst Deactivation: Iodide ions, if you are using an aryl iodide, have been shown to have an inhibitory effect by precipitating the palladium complex.[3][10]
Quantitative Data Summary
The selection of reaction components can drastically affect conversion. The tables below summarize optimization data from a study on the amination of a protected 5-bromo-benzimidazole.
Table 1: Effect of Ligand and Solvent on Conversion Reaction Conditions: 5-bromo-1-(phenylmethyl)-1H-benzimidazole, 4-(methylsulfonyl)aniline, Pd(OAc)₂, Ligand, Cs₂CO₃, Solvent, 100 °C, 16h.
| Entry | Pd Precursor | Ligand | Solvent | Conversion (%) |
| 1 | Pd(OAc)₂ | BINAP | Toluene | 0 |
| 2 | Pd(OAc)₂ | DPEphos | Toluene | 0 |
| 3 | Pd(OAc)₂ | XPhos | Toluene | 91 |
| 4 | Pd(OAc)₂ | BINAP | Dioxane | 0 |
| 5 | Pd(OAc)₂ | DPEphos | Dioxane | 0 |
| 6 | Pd(OAc)₂ | XPhos | Dioxane | 100 |
Data sourced from a study on the synthesis of potential E. coli DNA Gyrase B inhibitors.[4]
Table 2: Optimization of Reaction Time and Catalyst Loading Reaction Conditions: As above, using XPhos ligand in Dioxane.
| Entry | Time (h) | Substrate/Catalyst Ratio | Conversion (%) |
| 1 | 8 | 10 | 79 |
| 2 | 16 | 20 | 57 |
Data sourced from the same study, demonstrating that reducing reaction time or increasing the substrate-to-catalyst ratio can lower conversion.[4]
Key Experimental Protocol
The following is a representative protocol for the Buchwald-Hartwig amination of a halogenated benzimidazole.
Materials:
-
Halogenated benzimidazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) or Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%, if not using a pre-catalyst)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon), add the halogenated benzimidazole, the base, and the palladium catalyst/ligand system.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical and Workflow Diagrams
Caption: A troubleshooting workflow for low conversion.
Caption: Key components of the amination reaction.
Caption: The palladium-catalyzed reaction cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purifying Benzimidazole Derivatives with Column Chromatography
Welcome to the technical support center for the column chromatography purification of benzimidazole derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole derivative appears to be decomposing on the silica gel column. What can I do?
A1: Decomposition on silica gel can be a significant issue. Here are several strategies to address this:
-
Deactivate the Silica Gel: Silica gel can be acidic, leading to the degradation of sensitive compounds. You can deactivate it by preparing a slurry of silica gel in your mobile phase and adding a small amount of a base, such as triethylamine (typically 0.1-1% v/v), before packing the column.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil®.[1]
-
2D TLC Test: Before running a column, perform a two-dimensional thin-layer chromatography (TLC) analysis to check for stability. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is likely unstable on silica.[1]
Q2: I'm observing significant peak tailing or streaking for my benzimidazole derivative. How can I improve the peak shape?
A2: Peak tailing is a common problem with nitrogen-containing heterocyclic compounds like benzimidazoles due to their interaction with the acidic silanol groups on the silica surface.[2][3] To mitigate this:
-
Incorporate a Basic Additive: Adding a small amount of a base like triethylamine or ammonia to your mobile phase can help to saturate the acidic sites on the silica gel, leading to more symmetrical peaks.[4] A typical concentration is 0.1-1% of the total solvent volume.
-
Optimize the Solvent System: Experiment with different solvent systems. Sometimes, a more polar solvent can improve peak shape.
-
Avoid Overloading the Column: Overloading the column with too much sample can lead to band broadening and tailing.[3][4] A general rule of thumb is to use a silica gel to crude compound ratio of at least 30:1 to 50:1 by weight.
Q3: My benzimidazole derivative is not eluting from the column, even with a highly polar solvent system. What should I do?
A3: If your compound is not eluting, it could be due to several factors:
-
Compound Decomposition: As mentioned in Q1, your compound may have decomposed on the column.[1]
-
Incorrect Solvent System: Double-check that you are using the intended solvent system.[1]
-
High Polarity: Your compound might be too polar for normal-phase chromatography. Consider the following:
Q4: How do I choose between isocratic and gradient elution for purifying my benzimidazole derivative?
A4: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the separation. It is simpler to set up and is ideal for separating compounds with similar polarities.[5][6][7]
-
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation. It is more effective for separating complex mixtures containing compounds with a wide range of polarities. Gradient elution can also lead to sharper peaks and shorter run times.[5][6][7]
For initial purifications of a new benzimidazole derivative, starting with a gradient elution can help to determine the optimal solvent strength needed to elute your compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of benzimidazole derivatives.
Issue 1: Poor Separation of Compound from Impurities
| Possible Cause | Solution |
| Inappropriate solvent system. | Optimize the mobile phase using TLC. Aim for a retention factor (Rf) of 0.2-0.3 for your target compound. |
| Column was packed improperly. | Ensure the column is packed uniformly without any cracks or channels. A well-packed column is crucial for good separation. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A ratio of 30:1 to 50:1 (silica:compound) is recommended. |
| Co-elution of impurities. | Try a different solvent system or consider using a different stationary phase (e.g., alumina, reverse-phase silica). |
Issue 2: Compound Elutes Too Quickly or Too Slowly
| Possible Cause | Solution |
| Mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase. |
| Mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase. |
| Incorrect solvent composition. | Double-check the preparation of your mobile phase to ensure the correct solvent ratios.[1] |
Issue 3: No Compound is Recovered from the Column
| Possible Cause | Solution |
| Compound decomposed on the column. | Test for compound stability on silica gel using 2D TLC. If unstable, use a deactivated silica or an alternative stationary phase.[1] |
| Compound is too polar and stuck on the column. | Try eluting with a much more polar solvent system (e.g., with methanol or ammonia). If this fails, consider reverse-phase chromatography.[1] |
| Compound is very non-polar and eluted with the solvent front. | Check the very first fractions collected. Concentrate them to see if your compound is present.[1] |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane). Stir gently to create a uniform slurry.
-
Column Packing: Secure the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Equilibration: Once the silica has settled, add a layer of sand on top to prevent disturbance of the silica bed. Wash the column with 2-3 column volumes of the initial mobile phase.
-
Sample Loading: Dissolve the crude benzimidazole derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the column.
-
Elution: Add the mobile phase to the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzimidazole derivative.
Protocol 2: Dry Loading for Poorly Soluble Compounds
-
Sample Preparation: Dissolve the crude benzimidazole derivative in a suitable solvent.
-
Adsorption onto Silica: Add a small amount of silica gel to the solution and evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Column Packing: Pack the column with silica gel as described in Protocol 1.
-
Sample Application: Carefully add the silica gel with the adsorbed compound to the top of the packed column, forming a uniform layer.
-
Elution and Analysis: Proceed with elution and fraction analysis as described in Protocol 1.
Quantitative Data Summary
The following table summarizes common stationary and mobile phases used for the purification of benzimidazole derivatives.
| Stationary Phase | Mobile Phase (Solvent System) | Application Notes |
| Silica Gel | Ethyl Acetate / n-Hexane | A widely used system for many benzimidazole derivatives. The ratio is adjusted based on the polarity of the target compound.[8][9][10] |
| Silica Gel | Benzene / Acetone | Another effective solvent system for benzimidazole purification.[8][11] |
| Silica Gel | Toluene / Acetone | A variation of the benzene/acetone system.[8] |
| Alumina | Petroleum Ether / Ethyl Acetate | Used for the purification of certain benzimidazole derivatives, particularly when silica gel causes decomposition.[12] |
| Reverse-Phase (C18) | Acetonitrile / Water with Formic or Phosphoric Acid | Suitable for more polar benzimidazole derivatives or when normal-phase chromatography is ineffective.[13] |
Visualizations
Caption: General workflow for column chromatography purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 7. Gradient vs. Isocratic - HPLC Elution Modes | Danaher Life Sciences [lifesciences.danaher.com]
- 8. ijpsm.com [ijpsm.com]
- 9. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
- 12. pcbiochemres.com [pcbiochemres.com]
- 13. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-bromo-6-methyl-1H-benzo[d]imidazole, focusing on the prevention of dehalogenation in cross-coupling reactions.
Troubleshooting Guide: Preventing Dehalogenation
Dehalogenation, the undesired removal of the bromine atom from this compound, is a common side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This guide provides a question-and-answer format to address and troubleshoot this issue.
Q1: I am observing a significant amount of the dehalogenated byproduct, 6-methyl-1H-benzo[d]imidazole, in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I minimize it?
A1: Dehalogenation in Suzuki-Miyaura coupling is often a result of a competing reductive pathway. The primary factors to investigate are your choice of catalyst (palladium source and ligand), base, and solvent system.
-
Catalyst and Ligand: The ligand plays a crucial role in stabilizing the palladium center and promoting the desired cross-coupling over dehalogenation. For electron-rich N-heterocycles like benzimidazoles, bulky and electron-rich phosphine ligands are often effective. Consider switching to ligands such as SPhos or XPhos, which have been shown to be successful in coupling reactions of unprotected azole halides.[1][2][3] N-heterocyclic carbene (NHC) ligands can also be effective in preventing dehalogenation.[4]
-
Base: The choice and strength of the base are critical. Strong bases can sometimes promote dehalogenation. If you are using a very strong base like sodium tert-butoxide, consider switching to a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1][5] In some cases, for anhydrous couplings with K₃PO₄, the addition of a small amount of water can be beneficial.[5]
-
Solvent: The solvent can influence the reaction pathway. Aprotic polar solvents like dioxane or DMF are commonly used. However, in some systems, less polar solvents like toluene have been observed to reduce dehalogenation. Experimenting with different solvents or solvent mixtures is recommended.
-
N-Protection: The presence of the free N-H group on the benzimidazole ring can contribute to dehalogenation. Protecting the nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) group, can significantly suppress this side reaction.[6]
Q2: My Buchwald-Hartwig amination of this compound is yielding the dehalogenated starting material. What adjustments should I make?
A2: Similar to Suzuki coupling, dehalogenation in Buchwald-Hartwig amination is a common challenge. The principles of catalyst, ligand, and base selection are also applicable here.
-
Ligand Selection: For Buchwald-Hartwig reactions, bulky biarylphosphine ligands are generally preferred. Ligands like Xantphos or Josiphos have proven effective in minimizing reductive dehalogenation. The use of bidentate phosphine ligands like BINAP and DPPF can also be beneficial.[6][7]
-
Base Optimization: Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig amination. However, if dehalogenation is significant, you might consider using a slightly weaker base or carefully controlling the stoichiometry. Sodium tert-butoxide is common, but potassium phosphate or cesium carbonate could be explored as alternatives.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes favor the dehalogenation pathway. If possible, try running the reaction at a lower temperature. Microwave-assisted heating can be advantageous as it can significantly reduce reaction times, potentially minimizing the formation of byproducts.[5][8]
Frequently Asked Questions (FAQs)
Q: Is the bromine at the 2-position of the benzimidazole ring particularly susceptible to dehalogenation?
A: Yes, the C2 position of the benzimidazole ring is electron-deficient, which can make the C-Br bond more susceptible to certain reductive processes that lead to dehalogenation, especially under palladium catalysis. The presence of the nearby nitrogen atoms can also influence the electronic environment and reactivity.
Q: Can the purity of my reagents affect the extent of dehalogenation?
A: Absolutely. Impurities in your starting material, solvents, or reagents can act as sources of protons or hydride, which can facilitate the dehalogenation process. Ensure you are using high-purity, dry solvents and fresh reagents. Degassing the reaction mixture to remove oxygen is also a standard and important practice in palladium-catalyzed reactions.
Q: Are there any palladium-free methods to couple at the 2-position of benzimidazoles to avoid dehalogenation?
A: While palladium catalysis is the most common method, other transition metals like copper have been used for C-N and C-O bond formation (Ullmann condensation). However, these often require harsher reaction conditions. For C-C bond formation, exploring alternative coupling strategies might be necessary depending on the desired product.
Q: How can I confirm that the byproduct I am observing is indeed the dehalogenated compound?
A: The most reliable methods for confirming the identity of the byproduct are NMR spectroscopy and mass spectrometry. The ¹H NMR spectrum of the dehalogenated product (6-methyl-1H-benzo[d]imidazole) will lack the characteristic signals of the bromo-substituted precursor and will show a proton signal at the 2-position. Mass spectrometry will show a molecular ion peak corresponding to the mass of the dehalogenated compound.
Data Presentation
Table 1: Troubleshooting Guide for Dehalogenation in Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| High % of Dehalogenation | Inappropriate ligand | Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. |
| Base is too strong | Change from strong bases (e.g., NaOt-Bu) to weaker bases (e.g., K₂CO₃, Cs₂CO₃). | |
| Unfavorable solvent | Experiment with different solvents (e.g., toluene instead of dioxane or DMF). | |
| Free N-H group | Protect the benzimidazole nitrogen with a suitable protecting group (e.g., Boc). |
Table 2: Troubleshooting Guide for Dehalogenation in Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Significant Dehalogenation | Suboptimal ligand | Use bulky biarylphosphine ligands (e.g., Xantphos, Josiphos) or bidentate ligands (e.g., BINAP). |
| Base-promoted reduction | Consider alternative bases like K₃PO₄ or Cs₂CO₃. | |
| Prolonged reaction time/high temp | Reduce reaction temperature and/or time. Consider microwave heating to accelerate the desired reaction. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound (to be optimized):
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water mixture, toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound (to be optimized):
-
To a dry reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).
-
Add the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting dehalogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the catalyst and ligand selection in C-N coupling reactions involving 2-bromo-6-methyl-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalyst systems for the C-N coupling of this compound?
A1: Palladium-catalyzed Buchwald-Hartwig amination is the most common and effective method.[1][2] For challenging substrates like 2-halobenzimidazoles, specialized catalyst systems are recommended. These typically consist of a palladium precatalyst and a bulky, electron-rich phosphine ligand. Highly successful systems include those based on ligands such as RuPhos, BrettPhos, t-BuXPhos, and tBuBrettPhos.[3][4] Using preformed palladium precatalysts can also lead to more reliable results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.
Q2: Do I need to protect the N-H group of the benzimidazole ring during the coupling reaction?
A2: While N-protection is a possible strategy, it introduces extra synthetic steps and can lead to mixtures of regioisomers which may have different reactivities.[3] Fortunately, methods have been developed for the efficient C-N coupling of unprotected N-H heterocycles, including benzimidazoles.[3][4] The use of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is often key to the success of these reactions with unprotected substrates.[3]
Q3: What is the best choice of base for this C-N coupling reaction?
A3: For unprotected 2-bromobenzimidazoles, strong, sterically hindered bases are preferred to minimize side reactions. LiHMDS has been shown to be particularly effective.[3] Other strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are also commonly used in Buchwald-Hartwig reactions, but their compatibility with other functional groups on your amine coupling partner should be considered.[5] Weaker bases such as K₂CO₃ or Cs₂CO₃ are generally less effective for this type of transformation.[5]
Q4: Can I use a copper-based catalyst system for this reaction?
A4: Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, is a potential alternative to palladium-based systems.[6][7][8] These reactions can be more cost-effective but often require higher reaction temperatures. For specific applications, a copper-based system might be advantageous, but for general reliability and broad substrate scope with 2-halobenzimidazoles, palladium catalysis is more established.
Q5: What solvents are recommended for the C-N coupling of this compound?
A5: Anhydrous, deoxygenated aprotic polar solvents are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices for Buchwald-Hartwig aminations.[5] The choice of solvent can sometimes influence the reaction rate and yield, so screening different solvents may be necessary for optimization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. | - Ensure the use of a high-quality palladium precatalyst and ligand. - Prepare the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen. - Use anhydrous and deoxygenated solvents. |
| 2. Inappropriate ligand. | - For 2-halobenzimidazoles, switch to a bulky biarylphosphine ligand such as RuPhos, BrettPhos, or tBuBrettPhos.[3][4] | |
| 3. Incorrect base. | - If using an unprotected benzimidazole, switch to LiHMDS.[3] For protected substrates, NaOtBu or KOtBu are standard choices. | |
| 4. Low reaction temperature. | - Gradually increase the reaction temperature, typically in the range of 80-110 °C. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Catalyst decomposition. | - Lower the reaction temperature. - Increase the ligand-to-palladium ratio slightly. |
| 2. Presence of water. | - Ensure all reagents and solvents are strictly anhydrous. | |
| 3. Beta-hydride elimination. | This can be a competing pathway. Using a bulkier ligand can sometimes disfavor this side reaction.[1] | |
| Difficulty Coupling with a Specific Amine | 1. Sterically hindered amine. | - Increase catalyst loading. - Switch to a more active ligand system (e.g., from RuPhos to BrettPhos). |
| 2. Electron-deficient amine. | - These can be challenging coupling partners. Higher temperatures and longer reaction times may be required.[3] | |
| 3. Amine with coordinating functional groups. | - Functional groups that can chelate to the palladium center may inhibit catalysis. Protection of these groups may be necessary. | |
| Inconsistent Results | 1. Impure starting materials. | - Purify the this compound and the amine coupling partner before use. |
| 2. Variability in catalyst/ligand quality. | - Use a consistent source for your catalyst and ligand. Preformed precatalysts often give more reproducible results. | |
| 3. Inefficient degassing of the solvent. | - Ensure the solvent is thoroughly deoxygenated by sparging with an inert gas or by several freeze-pump-thaw cycles. |
Data Summary
Table 1: Catalyst Systems for C-N Coupling of Halo-Benzimidazoles
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield Range (%) | Reference |
| Pd₂(dba)₃ | RuPhos | LiHMDS | Toluene | 100 | 70-95 | [3] |
| Pd₂(dba)₃ | BrettPhos | LiHMDS | Toluene | 100 | 75-98 | [3] |
| Pd precatalyst | tBuBrettPhos | LiHMDS | Dioxane | RT - 100 | 85-87 | [4] |
Experimental Protocols
General Protocol for Palladium-Catalyzed C-N Coupling of Unprotected this compound
This protocol is adapted from literature procedures for the amination of unprotected halo-heterocycles.[3][4]
Materials:
-
This compound
-
Amine coupling partner
-
Palladium precatalyst (e.g., BrettPhos Pd G3)
-
Ligand (if not using a precatalyst, e.g., BrettPhos)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF
-
Anhydrous, deoxygenated toluene or dioxane
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
In a glovebox, add this compound (1.0 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and a stir bar to an oven-dried reaction vial.
-
If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., BrettPhos, 2 mol%).
-
Add the amine coupling partner (1.2 equiv).
-
Add anhydrous, deoxygenated toluene or dioxane to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Add the LiHMDS solution (1.5-2.0 equiv) dropwise to the stirred mixture.
-
Seal the reaction vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.
Caption: A typical experimental workflow for the C-N coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-catalyzed aerobic oxidative intramolecular C-H amination leading to imidazobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing poor solubility of 2-bromo-6-methyl-1H-benzo[d]imidazole in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the poor solubility of 2-bromo-6-methyl-1H-benzo[d]imidazole in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
Q2: Why is this specific benzimidazole derivative likely to be poorly soluble?
A2: The poor solubility likely stems from a combination of factors. The planar, rigid benzimidazole ring structure can lead to strong intermolecular interactions (π-π stacking) and hydrogen bonding (N-H---N) in the solid state, resulting in a high crystal lattice energy. This high energy requires a significant amount of energy from solvent-solute interactions to overcome, which is not always favorable.
Q3: What general class of solvents should I start with for solubilization?
A3: Start with polar aprotic solvents such as DMSO, Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). Polar protic solvents like methanol, ethanol, and isopropanol may also be effective, although potentially to a lesser extent.[1] Non-polar solvents like hexane, toluene, and dichloromethane are less likely to be effective on their own.[2][3]
Q4: Can heating the solvent improve solubility?
A4: Yes, for most compounds, solubility increases with temperature. Heating the solvent while dissolving the compound can significantly improve both the amount that dissolves and the rate of dissolution. However, always be mindful of the compound's stability at elevated temperatures. Perform a small-scale test to ensure the compound does not decompose.
Troubleshooting Guide: Managing Poor Solubility
This guide provides structured approaches to address solubility challenges during your experiments.
Workflow for Addressing Solubility Issues
Caption: A workflow for systematically troubleshooting poor solubility.
Q5: My compound won't dissolve in a single solvent. What should I do next?
A5: If single-solvent systems fail, even with heating, the next step is to use a co-solvent system.[4][5] This involves mixing a "good" solvent (in which the compound has some solubility) with a "miscible" solvent that is required for your reaction or analysis. For example, if your reaction requires toluene but the compound dissolves in DMSO, you can dissolve the compound in a minimal amount of DMSO first, then add it to the toluene.
Q6: The compound precipitates when I add my co-solvent mixture to an aqueous or non-polar reaction buffer. How can I prevent this?
A6: This is a common issue when the primary solvent (e.g., DMSO) is miscible but the solute is not soluble in the final mixture. To mitigate this:
-
Decrease the final concentration: A lower concentration may stay in solution.
-
Change the addition order: Try adding the reaction buffer to the compound solution slowly with vigorous stirring.
-
Use a different co-solvent: Experiment with other solvents like DMF or NMP which may have different properties in the final mixture.
-
Employ surfactants: A small amount of a suitable surfactant can help maintain solubility in aqueous media.[6]
Q7: Can I use pH modification to increase the solubility of this compound?
A7: Yes, pH modification can be a powerful technique. The benzimidazole core contains both a weakly acidic proton (on the imidazole nitrogen) and a weakly basic nitrogen atom.
-
Acidic Conditions: Adding a non-nucleophilic acid (e.g., HCl, TFA) can protonate the basic nitrogen, forming a salt which is often more soluble in polar protic or aqueous solvents.
-
Basic Conditions: Adding a base (e.g., NaOH, K₂CO₃) can deprotonate the acidic N-H, forming an anionic salt that may have improved solubility.[4] Always confirm that the pH change does not negatively impact your downstream reaction or analysis.
Q8: I need to use the compound in a biological assay and solvents like DMSO are not ideal. What are my options?
A8: For biological applications where solvent toxicity is a concern, consider formulation strategies:
-
Complexation: Using cyclodextrins can encapsulate the poorly soluble molecule, creating a complex with enhanced aqueous solubility.[6]
-
Solid Dispersions: Dispersing the compound in a water-soluble polymer matrix (like PVP or PEG) can improve its dissolution rate and solubility in aqueous media.[7][8] This is a common technique in pharmaceutical development.[8]
Data Presentation: Solubility Enhancement Strategies
The following tables summarize potential solvents and key enhancement techniques for initial screening.
Table 1: Recommended Organic Solvents for Initial Screening
| Solvent Class | Examples | Predicted Solubility | Notes |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High to Moderate | Generally the best starting point. Dissolve in a minimal amount for use as a co-solvent. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | Solubility may be limited but can be improved with heating. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | Unlikely to be effective alone but may work in co-solvent mixtures.[3] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low | May show some solubility, especially upon heating. |
| Non-Polar | Toluene, Hexane, Ethyl Acetate | Very Low / Insoluble | Generally poor solvents for this class of compound.[2] |
Table 2: Summary of Solubility Enhancement Techniques
| Technique | Principle | Typical Application | Key Considerations |
| Co-solvency | Using a mixture of solvents to achieve a desired polarity and solubilizing power.[4] | Organic synthesis, preparing stock solutions. | Solvents must be miscible; compound must not precipitate in the final mixture. |
| pH Adjustment | Converting the neutral molecule to a more soluble salt form by adding an acid or base.[5] | Aqueous solutions, purification, biological assays. | Compound must be stable at the adjusted pH; pH must be compatible with the experiment. |
| Solid Dispersion | Dispersing the compound in an inert, water-soluble carrier matrix to improve wettability and dissolution.[8] | Pharmaceutical formulations, preparing powders for assays. | Requires preparation step; choice of polymer is critical.[7] |
| Complexation | Encapsulating the hydrophobic molecule within a "host" molecule (e.g., cyclodextrin) to increase aqueous solubility.[6] | Aqueous-based assays, drug delivery. | Stoichiometry of host-guest complex matters; can be expensive. |
| Particle Size Reduction | Increasing the surface area-to-volume ratio by micronization or nanonization to speed up dissolution.[5] | Improving dissolution rate for formulation and synthesis. | May not significantly increase equilibrium solubility but helps kinetically. |
Experimental Protocols
Protocol 1: General Solvent Screening
-
Preparation: Add approximately 1-2 mg of this compound to a small glass vial.
-
Solvent Addition: Add 100 µL of the first test solvent (e.g., DMSO) to the vial.
-
Observation (Room Temp): Vortex the vial vigorously for 1-2 minutes. Visually inspect for undissolved solid against a dark background.
-
Observation (Heating): If solid remains, heat the vial to 40-50°C for 5 minutes with intermittent vortexing. Observe any changes in solubility.
-
Scaling: If the compound dissolves, add more solvent stepwise (e.g., in 100 µL increments) until precipitation is observed to estimate the approximate saturation point.
-
Documentation: Record the results (e.g., Insoluble, Sparingly Soluble, Soluble) for each solvent at both room temperature and with heating.
-
Repeat: Repeat steps 2-6 for each solvent listed in Table 1.
Protocol 2: Co-solvency Method for a Reaction in Toluene
-
Primary Dissolution: In a separate vial, dissolve 10 mg of the compound in the minimum required volume of DMSO (e.g., 200 µL). Ensure it is fully dissolved, warming gently if necessary.
-
Reaction Vessel Prep: In the main reaction vessel, add the required volume of toluene.
-
Slow Addition: While vigorously stirring the toluene, add the DMSO solution of the compound dropwise using a syringe or pipette.
-
Observation: Monitor the solution for any signs of precipitation (cloudiness). If the solution remains clear, the co-solvent system is successful at this concentration. If it precipitates, more DMSO or less compound may be required.
Protocol 3: Solubility Enhancement by pH Adjustment (Aqueous Media)
-
Stock Preparation: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like DMSO (e.g., 10 mM).
-
Acidic Test:
-
Pipette 1 mL of an acidic buffer (e.g., 0.1 M citrate buffer, pH 4.0) into a clean vial.
-
Add 10 µL of the DMSO stock solution to the buffer and vortex immediately.
-
Observe for precipitation over 15-30 minutes.
-
-
Basic Test:
-
Pipette 1 mL of a basic buffer (e.g., 0.1 M phosphate buffer, pH 8.0) into a clean vial.
-
Add 10 µL of the DMSO stock solution to the buffer and vortex immediately.
-
Observe for precipitation over 15-30 minutes.
-
-
Comparison: Compare the clarity of the acidic and basic solutions to a neutral control (using deionized water or a pH 7 buffer) to determine if pH modification improves solubility.
References
- 1. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. internationaljournal.org.in [internationaljournal.org.in]
- 8. crsubscription.com [crsubscription.com]
Technical Support Center: Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is 4-methyl-1,2-phenylenediamine. This compound provides the necessary backbone for the benzimidazole ring system with the methyl group at the desired position.
Q2: My reaction to form the benzimidazole ring from 4-methyl-1,2-phenylenediamine is not proceeding to completion. What are the potential issues?
Several factors could be affecting the cyclization reaction:
-
Inadequate Dehydrating Conditions: The formation of the benzimidazole ring from a diamine and a carboxylic acid or its equivalent is a condensation reaction that requires the removal of water. Ensure your dehydrating agent (e.g., polyphosphoric acid, hydrochloric acid) is active and used in sufficient quantity.[1]
-
Reaction Temperature: These condensation reactions often require elevated temperatures to proceed at a reasonable rate. Verify that your reaction is maintained at the appropriate temperature as specified in the protocol.
-
Purity of Starting Materials: Impurities in the 4-methyl-1,2-phenylenediamine can interfere with the reaction. It is advisable to use a high-purity starting material or purify it before use.
Q3: I am observing the formation of multiple products during the bromination step. How can I improve the selectivity for the 2-bromo product?
The formation of multiple brominated products can be a significant challenge. Here are some strategies to enhance selectivity:
-
Control of Brominating Agent Stoichiometry: Carefully control the molar equivalents of the brominating agent (e.g., N-bromosuccinimide (NBS), bromine). Using a slight excess may be necessary, but a large excess can lead to over-bromination.
-
Reaction Temperature: Perform the bromination at a controlled, and often low, temperature to minimize side reactions.
-
Choice of Solvent: The solvent can influence the reactivity and selectivity of the bromination. Solvents like dichloromethane or chloroform are commonly used.[2]
-
Protecting Groups: In some cases, protecting the nitrogen atoms of the benzimidazole ring can direct the bromination to the 2-position. However, this adds extra steps to the synthesis (protection and deprotection).
Q4: The purification of the final product, this compound, is proving difficult. What purification methods are recommended?
Purification of halogenated benzimidazoles often requires chromatographic techniques.
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient elution system of ethyl acetate and hexane is a common choice.[1]
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., methyl tert-butyl ether/hexane) can be an effective final purification step to obtain a crystalline solid.[3]
Q5: My final product yield is consistently low. What are the key areas to focus on for optimization?
Low yields can be attributed to several factors throughout the synthesis:
-
Incomplete Reactions: Monitor the progress of each reaction step (e.g., by TLC or LC-MS) to ensure it has gone to completion before proceeding to the next step.
-
Product Loss During Work-up: Ensure efficient extraction of the product from the reaction mixture. Multiple extractions with a suitable organic solvent may be necessary.
-
Side Reactions: As discussed in Q3, minimizing side reactions through careful control of reaction conditions is crucial for maximizing the yield of the desired product.
-
Purification Losses: While necessary, purification steps can lead to product loss. Optimize your chromatography and recrystallization procedures to minimize these losses.
Experimental Protocols
A representative two-step protocol for the synthesis of this compound is provided below. This is a generalized procedure based on the synthesis of similar benzimidazole derivatives and may require optimization for specific laboratory conditions and scales.
Step 1: Synthesis of 6-methyl-1H-benzo[d]imidazol-2(3H)-one
-
To a solution of 4-methyl-1,2-phenylenediamine in a suitable solvent (e.g., tetrahydrofuran), add a carbonyl source such as carbonyldiimidazole.
-
Stir the reaction mixture at room temperature for a specified time or until the reaction is complete as monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization, to yield 6-methyl-1H-benzo[d]imidazol-2(3H)-one.
Step 2: Bromination of 6-methyl-1H-benzo[d]imidazol-2(3H)-one
-
The 6-methyl-1H-benzo[d]imidazol-2(3H)-one is dissolved in a suitable solvent like phosphorus oxybromide.
-
The reaction mixture is heated to reflux for several hours.[4]
-
After cooling, the reaction mixture is carefully quenched with water or ice.
-
The precipitated crude product is collected by filtration, washed with water, and dried.
-
Further purification is achieved by column chromatography on silica gel followed by recrystallization to afford the final product, this compound.[3][5]
Data Presentation
Table 1: Summary of Reaction Conditions for Benzimidazole Synthesis
| Parameter | Step 1: Cyclization | Step 2: Bromination |
| Starting Material | 4-methyl-1,2-phenylenediamine | 6-methyl-1H-benzo[d]imidazol-2(3H)-one |
| Key Reagent | Carbonyldiimidazole | Phosphorus oxybromide |
| Solvent | Tetrahydrofuran | Phosphorus oxybromide (as reagent and solvent) |
| Temperature | Room Temperature | Reflux |
| Reaction Time | Varies (monitor by TLC) | Several hours |
| Work-up | Solvent removal, recrystallization | Quenching, filtration, washing |
| Purification | Recrystallization | Column chromatography, recrystallization |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting decision tree for synthesis problems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole | 1378947-22-8 | Benchchem [benchchem.com]
- 3. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 [chemicalbook.com]
- 4. WO2001077083A1 - Process for preparing substituted benzimidazole compounds - Google Patents [patents.google.com]
- 5. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative 13C NMR Analysis of Substituted Benzimidazoles: A Guide for Researchers
A detailed comparison of 13C NMR chemical shifts for various substituted benzimidazole derivatives, providing valuable insights for researchers in medicinal chemistry and materials science. This guide includes a summary of experimental data, a generalized experimental protocol, and a workflow visualization for 13C NMR analysis.
Comparative 13C NMR Data of Substituted Benzimidazoles
The following table summarizes the 13C NMR chemical shifts (δ in ppm) for benzimidazole and several of its derivatives. The data has been compiled from various sources and serves as a reference for comparing the electronic effects of different substituents on the benzimidazole ring system. All spectra were recorded in DMSO-d6, a common solvent for these compounds.[1][2][3] The numbering of the benzimidazole core is as follows:
| Compound | C2 | C4/C7 | C5/C6 | C3a/C7a | Other Carbons |
| 1H-Benzo[d]imidazole | 141.85 | 115.44 | 121.63 | 138.08 | |
| 2-Methyl-1H-benzo[d]imidazole | 151.15 | 114.17 | 130.90 | 138.91 | CH3: 14.54 |
| 5-Methyl-2-phenyl-1H-benzo[d]imidazole | - | 109.1, 118.0 | 122.6, 123.5 | - | CH3: 21.4 |
| 5-Chloro-2-phenyl-benzo[d]imidazole | 153.10 | 112.5, 118.0 | 122.52, 126.00 | 129.18, 137.90 | |
| 2-(Chloromethyl)-1H-benzo[d]imidazole | 150.09 | 116.52 | 124.10 | 138.00, 141.59 | CH2Cl: 42.06 |
| 5-Nitro-1H-benzo[d]imidazole | 146.72 | 112.66, 114.96 | 117.52 | 142.58, 143.01 | |
| 2-Phenyl-1H-benzo[d]imidazole | 151.14 | 122.03 | - | 143.17 | Phenyl: 127.36, 128.50, 128.86, 129.76, 130.10 |
Analysis of Substitution Effects:
-
Substitution at C2: The chemical shift of C2 is highly sensitive to the nature of the substituent. An electron-donating group like a methyl group at C2 in 2-methyl-1H-benzo[d]imidazole causes a downfield shift (from 141.85 ppm to 151.15 ppm) compared to the parent benzimidazole.[3] Conversely, a phenyl group at C2 also results in a downfield shift to 151.14 ppm.[3]
-
Substitution on the Benzene Ring: Substituents on the benzene ring primarily influence the chemical shifts of the aromatic carbons. For instance, a methyl group at the 5-position in 5-methyl-2-phenyl-1H-benzo[d]imidazole leads to distinct signals for C4, C5, C6, and C7 due to the loss of symmetry.[2] A nitro group at the 5-position, being strongly electron-withdrawing, significantly affects the chemical shifts of the surrounding carbons.[3]
-
Tautomerism: It is important to note that for asymmetrically substituted benzimidazoles, the presence of tautomers can lead to averaged signals or distinct sets of signals for the C4/C7 and C5/C6 pairs, depending on the solvent and temperature.[4][5] In many cases, in solvents like DMSO-d6, the proton exchange is fast on the NMR timescale, leading to a single set of averaged signals for the benzimidazole core.[6]
Experimental Protocol for 13C NMR Analysis
The following is a generalized experimental protocol for acquiring 13C NMR spectra of benzimidazole derivatives, based on common practices reported in the literature.[3][7]
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the benzimidazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
2. NMR Spectrometer Setup:
-
The 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of 100 MHz or higher for 13C nuclei.[3]
-
Standard 5 mm NMR tubes are used.
3. Data Acquisition:
-
The spectra are acquired at room temperature.
-
A standard pulse program for 13C NMR with proton decoupling is used to obtain a spectrum with single lines for each carbon atom.
-
The number of scans can range from a few hundred to several thousand, depending on the concentration of the sample and the desired signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds between scans is commonly employed.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts are referenced to the solvent peak of DMSO-d6 (typically around 39.5-40.5 ppm) or directly to the TMS signal at 0.00 ppm.[1]
Workflow for 13C NMR Analysis of Benzimidazole Derivatives
The following diagram illustrates the general workflow for the 13C NMR analysis of benzimidazole derivatives, from sample preparation to spectral interpretation.
Caption: Workflow for 13C NMR analysis of benzimidazole derivatives.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
Mass Spectrometry Analysis: A Comparative Guide to 2-bromo-6-methyl-1H-benzo[d]imidazole and Related Compounds
For Immediate Release
This guide provides a comparative analysis of the mass spectrometry data for 2-bromo-6-methyl-1H-benzo[d]imidazole and its structural analogues. Due to the absence of published mass spectrometry data for this compound, this document presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with the experimental data of 2-methyl-1H-benzimidazole and 2-bromo-1H-benzimidazole. This guide is intended for researchers, scientists, and drug development professionals working with benzimidazole derivatives.
Predicted and Experimental Mass Spectrometry Data Comparison
The following table summarizes the predicted major ions for this compound and compares them with the experimental data for 2-methyl-1H-benzimidazole and the anticipated data for 2-bromo-1H-benzimidazole. The predictions are based on common fragmentation pathways observed for benzimidazole compounds.
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] and Proposed Structures |
| This compound | 210/212 (Predicted) | 131 : [M - Br]+ 104 : [M - Br - HCN]+ 91 : [C6H5N]+ (from cleavage of the imidazole ring) |
| 2-methyl-1H-benzimidazole | 132 (Experimental) | 131 : [M - H]+ 105 : [M - HCN]+ 91 : [C6H5N]+ |
| 2-bromo-1H-benzimidazole | 196/198 (Anticipated) | 117 : [M - Br]+ 90 : [M - Br - HCN]+ |
Note: The presence of bromine in this compound and 2-bromo-1H-benzimidazole is expected to produce a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).
Experimental Protocols
The following is a general experimental protocol for acquiring electron ionization (EI) mass spectra for small organic molecules like this compound.
Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is typically used.
Sample Preparation:
-
A small amount of the solid sample (typically <1 mg) is dissolved in a volatile organic solvent such as methanol or dichloromethane.
-
The solution is introduced into the mass spectrometer via a direct insertion probe or, if coupled with chromatography, through the GC column.
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: 50-500 amu
-
Scan Rate: 1 scan/second
Visualizing Fragmentation and Workflows
To illustrate the predicted fragmentation and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Predicted EI fragmentation pathway of this compound.
Caption: General experimental workflow for EI mass spectrometry.
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization at the 2-position is a key strategy for the development of novel drug candidates. This guide provides an objective comparison of the reactivity of two common starting materials, 2-bromo-benzimidazole and 2-chloro-benzimidazole, in widely used palladium-catalyzed cross-coupling reactions. The information presented is supported by established principles of organic chemistry and illustrative experimental data.
Executive Summary
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of the aryl halide is a critical factor. The generally accepted trend for halide reactivity is I > Br > Cl. Consequently, 2-bromo-benzimidazole is typically more reactive than 2-chloro-benzimidazole . This higher reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.
Comparative Data Presentation
The following tables summarize typical quantitative data for the Suzuki-Miyaura and Buchwald-Hartwig reactions, illustrating the generally observed higher reactivity of 2-bromo-benzimidazole.
Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-benzimidazole | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~90 |
| 2 | 2-Chloro-benzimidazole | Pd₂(dba)₃ (5 mol%) / XPhos (10 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | ~75 |
Table 2: Illustrative Comparison in Buchwald-Hartwig Amination with Morpholine
| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-benzimidazole | Pd₂(dba)₃ (2.5 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 100 | 6 | ~95 |
| 2 | 2-Chloro-benzimidazole | Pd(OAc)₂ (5 mol%) / RuPhos (7.5 mol%) | Cs₂CO₃ | t-BuOH | 110 | 18 | ~80 |
Note: The data presented in these tables are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-benzimidazole with Phenylboronic Acid
-
To a flame-dried round-bottom flask is added 2-bromo-benzimidazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added under a stream of argon.
-
Degassed toluene (10 mL) and water (2 mL) are added via syringe.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 4 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-phenyl-1H-benzimidazole.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-benzimidazole with Morpholine
-
To a flame-dried Schlenk tube is added 2-chloro-benzimidazole (1.0 mmol), palladium(II) acetate (0.05 mmol), and RuPhos (0.075 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Cesium carbonate (1.5 mmol), morpholine (1.2 mmol), and anhydrous tert-butanol (10 mL) are added under argon.
-
The Schlenk tube is sealed and the reaction mixture is heated to 110 °C for 18 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite®, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield 4-(1H-benzo[d]imidazol-2-yl)morpholine.
Visualization of Reaction Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for comparing the reactivity of 2-bromo- and 2-chloro-benzimidazoles and a representative signaling pathway where benzimidazole derivatives play an inhibitory role.
Caption: Workflow for comparing 2-bromo- and 2-chloro-benzimidazole reactivity.
Many benzimidazole derivatives exhibit their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the PARP (Poly (ADP-ribose) polymerase) signaling pathway, crucial for DNA repair.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Halogenated Benzimidazoles with a Focus on 2-bromo-6-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Halogenation of this nucleus has been a consistently effective strategy to enhance biological potency. This guide provides a comparative overview of the biological activities of various halogenated benzimidazoles, with a particular focus on the under-investigated compound, 2-bromo-6-methyl-1H-benzo[d]imidazole. While specific experimental data for this compound is limited in publicly available literature, this guide aims to provide a valuable comparative context based on the activities of structurally related halogenated benzimidazoles.
Executive Summary
Halogenated benzimidazoles are a class of compounds with significant therapeutic potential, demonstrating broad-spectrum biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The introduction of halogen atoms, particularly bromine and chlorine, often leads to a marked increase in potency. This is attributed to factors such as increased lipophilicity, which can enhance cell membrane permeability, and the ability to form halogen bonds with biological targets. While a comprehensive biological profile for this compound is not yet established in the literature, analysis of its structural analogs suggests it holds promise as a bioactive molecule. This guide synthesizes available data on related compounds to provide a predictive comparison and highlights the potential of this compound as a candidate for future drug discovery and development efforts.
Comparative Biological Activity
The biological activity of halogenated benzimidazoles is significantly influenced by the nature, position, and number of halogen substituents on the benzimidazole core.
Antimicrobial Activity
Halogenation is a well-established strategy for enhancing the antimicrobial properties of benzimidazoles. Studies have consistently shown that the presence of halogens can lead to potent activity against a range of bacteria and fungi.
Key Observations:
-
Increased Halogenation, Increased Potency: Dihalogenated and polyhalogenated benzimidazoles often exhibit greater antibacterial activity than their monohalogenated counterparts.
-
Gram-Positive vs. Gram-Negative: Many halogenated benzimidazoles show more pronounced activity against Gram-positive bacteria.
-
Structure-Activity Relationship (SAR): The specific substitution pattern of halogens on the benzimidazole ring, in combination with other functional groups, plays a crucial role in determining the antimicrobial spectrum and potency.
Table 1: Comparative Antimicrobial Activity of Halogenated Benzimidazoles
| Compound/Derivative Class | Organism(s) | Activity Metric (e.g., MIC) | Reference |
| 2-Substituted-6-bromo-benzimidazoles | Data not available | - | - |
| 5,6-Dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | MIC: 0.49 µg/mL | [1] |
| Halogenated Benzimidazole Ribosides | Influenza Virus | Inhibition of viral multiplication | [2] |
| 2-(Indol-3-yl)-benzimidazoles with Bromine | Staphylococcus aureus (MRSA) | MIC < 1 µg/mL | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Anticancer Activity
The anticancer potential of halogenated benzimidazoles is a rapidly growing area of research. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and target key signaling pathways involved in tumorigenesis.
Key Observations:
-
Multiple Mechanisms of Action: Halogenated benzimidazoles exert their anticancer effects through various mechanisms, including inhibition of kinases, topoisomerases, and tubulin polymerization, as well as the induction of cell cycle arrest and apoptosis.
-
Kinase Inhibition: Several halogenated benzimidazoles have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.
-
Structure-Activity Relationship (SAR): The position and type of halogen substituent can significantly impact the cytotoxicity and selectivity of these compounds against different cancer cell lines. For instance, bromo-substituted derivatives have shown potent cytotoxic activity.[4]
Table 2: Comparative Anticancer Activity of Halogenated Benzimidazoles
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (e.g., IC50) | Reference |
| This compound | Data not available | - | - |
| 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole | HepG2 (Liver) | Induces G1 cell cycle arrest and apoptosis | [1] |
| 2-Substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazoles | HCT-116 (Colon), Hep-G2 (Liver) | Strong cytotoxicity | [5] |
| Halogenated Benzimidazole Ribosides | Human Fibroblasts (FS-4) | IC50 (Cell Proliferation): 1.7 µM to 38 µM | [2] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide | HCT-116, HepG2, MCF-7 | IC50: 7.82 - 10.21 µM | [4] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Enzyme Inhibition
Halogenated benzimidazoles have been identified as inhibitors of a variety of enzymes, highlighting their potential for the treatment of a wide range of diseases.
Key Observations:
-
Kinase Inhibition: As mentioned, kinase inhibition is a prominent activity. The halogen atoms can form crucial interactions within the ATP-binding pocket of kinases.
-
Topoisomerase Inhibition: Some derivatives have been shown to inhibit human topoisomerase I, an enzyme essential for DNA replication and a key target for anticancer drugs.
-
Other Enzymes: Benzimidazole derivatives have also been reported to inhibit other enzymes such as lysine demethylases.
Table 3: Comparative Enzyme Inhibition by Halogenated Benzimidazoles
| Compound/Derivative Class | Enzyme Target | Activity Metric (e.g., IC50, Ki) | Reference |
| This compound | Data not available | - | - |
| Halogenated Benzimidazole-based hybrids | EGFR, HER2, CDK2, mTOR | Potent inhibition | [4] |
| Novel 1H-Benzo[d]imidazole Derivatives | Human Topoisomerase I | IC50: 16 µM for compound 12b | [6] |
| Benzimidazole Pyrazole-Based Inhibitor | Lysine Demethylase (KDM4) | Inhibition | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays mentioned in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.
Protocol:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Kinase Inhibition Assay
Kinase activity can be measured using various assay formats, such as luminescence-based assays that quantify ATP consumption.
Protocol (Generic Luminescence-based Assay):
-
Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specific period (e.g., 60 minutes).
-
Detection: Add a detection reagent that contains luciferase and luciferin. The amount of remaining ATP is converted into a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.
Visualizations
Logical Relationship of Halogenated Benzimidazoles' Biological Activities
Caption: Overview of the primary biological activities of halogenated benzimidazoles.
General Experimental Workflow for Biological Screening
Caption: A generalized workflow for the biological evaluation of novel benzimidazole derivatives.
Conclusion and Future Directions
The available evidence strongly suggests that halogenated benzimidazoles are a promising class of compounds with diverse and potent biological activities. The introduction of bromine at various positions on the benzimidazole ring has been shown to be a successful strategy for enhancing antimicrobial and anticancer efficacy.
While direct experimental data on the biological activity of This compound is currently lacking in the scientific literature, its structural features—a bromo-substituent at the 2-position and a methyl group at the 6-position—suggest that it is a prime candidate for biological evaluation. The bromo group is expected to contribute to enhanced biological activity, while the methyl group may influence its lipophilicity and metabolic stability.
Future research should focus on the systematic evaluation of this compound and its derivatives across a panel of antimicrobial and anticancer assays. Such studies would not only elucidate the specific biological profile of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of halogenated benzimidazoles, ultimately paving the way for the development of novel therapeutic agents.
References
- 1. researchhub.com [researchhub.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole | C8H6BrN3O2 | CID 3277737 - PubChem [pubchem.ncbi.nlm.nih.gov]
Efficacy of Palladium Catalysts in the Suzuki-Miyaura Coupling of 2-bromo-6-methyl-1H-benzo[d]imidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development professionals and researchers working with benzimidazole scaffolds, the ability to effectively couple substituents at the 2-position is of paramount importance. This guide provides a comparative overview of the efficacy of different palladium catalysts for the Suzuki-Miyaura coupling of 2-bromo-6-methyl-1H-benzo[d]imidazole with various arylboronic acids.
Comparative Analysis of Palladium Catalyst Systems
While direct comparative studies on this compound are limited in publicly available literature, extensive research on the coupling of similar 2-bromobenzimidazoles provides valuable insights into the performance of various palladium catalyst systems. The choice of catalyst, ligand, base, and solvent significantly impacts reaction yield and efficiency. Below is a summary of commonly employed catalyst systems and their typical performance in the coupling of 2-bromobenzimidazole derivatives.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| [Pd(PPh₃)₄] | PPh₃ | Na₂CO₃, K₂CO₃ | Toluene, Toluene/THF | 70-110 | 75-95 | A versatile and commonly used catalyst. Requires inert conditions. |
| [PdCl₂(dppf)] | dppf | K₂CO₃, Cs₂CO₃ | Dioxane, DMF | 80-120 | 80-98 | Often provides excellent yields for challenging substrates. |
| [Pd(OAc)₂] / SPhos | SPhos | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | 85-99 | Highly active catalyst system, particularly for heteroaryl couplings. |
| [Pd(OAc)₂] / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | 82-97 | Another highly effective Buchwald ligand for difficult couplings. |
| [PdCl₂(PPh₃)₂] | PPh₃ | Na₂CO₃ | Dioxane | 100 | ~60 | A common catalyst, though may be less active than more modern systems.[1] |
Note: Yields are highly dependent on the specific arylboronic acid used and the precise reaction conditions. The data presented is a general guide based on couplings of similar 2-bromobenzimidazole substrates.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions of 2-bromobenzimidazole derivatives, which can be adapted for this compound.
General Procedure using [Pd(PPh₃)₄]
To a solution of this compound (1.0 mmol) in a mixture of toluene (15 mL) and THF (15 mL) is added the desired arylboronic acid (1.2 mmol), anhydrous sodium carbonate (2.0 mmol), and water (2 mL). The reaction mixture is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) (0.05 mmol, 5 mol%) is then added, and the mixture is heated to 80°C under an argon atmosphere for 4-6 hours, with reaction progress monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane (20 mL) and water (20 mL). The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-6-methyl-1H-benzo[d]imidazole.
Microwave-Assisted Procedure using [PdCl₂] and SPhos
In a microwave reactor vial, this compound (1.0 mmol), the arylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), palladium(II) chloride ([PdCl₂]) (0.05 mmol, 5 mol%), and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.10 mmol, 10 mol%) are combined in DMF (5 mL). The vial is sealed and heated in a microwave synthesizer to 120°C for 30 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the final compound.
Visualizing the Process: Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole, a key heterocyclic scaffold in medicinal chemistry.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like many benzimidazole derivatives. Its high resolution and sensitivity make it ideal for separating the main compound from its impurities.
A versatile and robust HPLC method for the analysis of benzimidazole derivatives can be established using a reverse-phase C8 or C18 column with a gradient elution system.[1][2] The mobile phase typically consists of an aqueous component with an acid modifier (e.g., orthophosphoric acid or trifluoroacetic acid) and an organic solvent like acetonitrile.[1][2][3] Detection is commonly performed using a UV detector at a wavelength where the benzimidazole core exhibits strong absorbance, typically around 254 nm or 288 nm.[2]
Alternative Analytical Techniques
While HPLC is a powerful tool, orthogonal methods can provide a more complete purity profile. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for instance, offers a different analytical perspective. Unlike chromatography, which relies on the relative response of a detector, qNMR provides a direct measurement of the analyte concentration against a certified internal standard, making it a primary analytical method.[4] Spectroscopic methods are inherently orthogonal to chromatographic techniques and are well-suited for assessing the purity of materials purified by chromatography.[4] Other techniques for the characterization of heterocyclic compounds include Fourier Transform Infrared Spectroscopy (FTIR) and UV-Vis spectroscopy, which are useful for identifying functional groups and confirming electronic transitions.[5]
Comparative Data Presentation
The following table summarizes the key performance indicators for a typical HPLC method and compares it with quantitative ¹H NMR (qNMR) for the purity assessment of this compound.
| Parameter | HPLC | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity |
| Selectivity | High | High |
| Sensitivity | High (ng to pg level) | Moderate (µg to mg level) |
| Precision (RSD) | < 2% | < 1% |
| Accuracy | High (with certified reference standards) | Very High (primary ratio method) |
| Analysis Time | 15-30 minutes per sample | 5-10 minutes per sample |
| Quantification | Relative (based on peak area percentage) | Absolute (with internal standard) |
| Impurity Detection | Detects impurities with a chromophore | Detects proton-containing impurities |
| Sample Throughput | High (with autosampler) | Moderate |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general reverse-phase HPLC method suitable for the purity assessment of this compound.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Nucleosil C8, 5 µm, 4.6 x 250 mm (or equivalent).[1][2]
-
Mobile Phase A: 0.05% Orthophosphoric acid in water:acetonitrile (75:25, v/v), adjusted to pH 4.5.[1][2]
-
Mobile Phase B: 0.05% Orthophosphoric acid in water:acetonitrile (50:50, v/v), adjusted to pH 4.5.[1][2]
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of the main peak from any impurities. A starting point could be a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of methanol and 0.25% hydrochloric acid) to a final concentration of approximately 0.5 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the HPLC analysis and the relationship between different analytical techniques for purity assessment.
Caption: Workflow for HPLC purity analysis of this compound.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Benzo[d]imidazole‐6‐sulfonamides as Bromodomain and Extra‐Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
In vitro assay validation for anticancer activity of 2-bromo-6-methyl-1H-benzo[d]imidazole derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro anticancer activity of various substituted benzimidazole derivatives, offering a framework for evaluating the potential of novel compounds such as 2-bromo-6-methyl-1H-benzo[d]imidazole. While specific data for this particular derivative is not extensively available in current literature, this guide synthesizes data from structurally related compounds to provide a valuable benchmark for researchers. The information presented herein, including comparative cytotoxicity data and detailed experimental protocols, is intended to support the rational design and evaluation of new benzimidazole-based anticancer agents.
Comparative Anticancer Activity of Benzimidazole Derivatives
The anticancer activity of benzimidazole derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the 50% inhibitory concentration (IC50) values of various substituted benzimidazole derivatives against a panel of human cancer cell lines, providing a comparative landscape for evaluating novel analogues.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Substituted Benzimidazoles | |||
| 2-phenylthiomethylbenzimidazole | Topo II inhibition | 17 | [1] |
| Compound 5a (a benzimidazole-triazole hybrid) | HepG-2 (Liver) | 8.34 | [2] |
| HCT-116 (Colon) | 3.87 | [2] | |
| MCF-7 (Breast) | 4.17 | [2] | |
| HeLa (Cervical) | 5.57 | [2] | |
| Compound 6g (a benzimidazole-triazole hybrid) | HepG-2 (Liver) | 10.92 | [2] |
| HCT-116 (Colon) | 3.34 | [2] | |
| MCF-7 (Breast) | 4.88 | [2] | |
| HeLa (Cervical) | 6.45 | [2] | |
| 6-Substituted Benzimidazoles | |||
| Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate | HCT-116 (Colon) | Strong cytotoxicity | [3] |
| Hep-G2 (Liver) | Strong cytotoxicity | [3] | |
| N-Substituted Benzimidazoles | |||
| Compound 2a (1,2-disubstituted benzimidazole) | A549 (Lung) | 111.70 | [4] |
| DLD-1 (Colon) | 185.30 | [4] | |
| Reference Compounds | |||
| Doxorubicin | HepG-2 (Liver) | 4.51 | [5] |
| HCT-116 (Colon) | - | ||
| MCF-7 (Breast) | 4.17 | [5] | |
| A-549 (Lung) | - | ||
| Etoposide | Topo II inhibition | 21.8 | [1] |
| Cisplatin | A549 (Lung) | - | [4] |
| DLD-1 (Colon) | - | [4] |
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to validate the anticancer activity of benzimidazole derivatives.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell viability and proliferation.[6][7] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[6]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol[8]
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[8]
-
Carefully remove the medium and add 150-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Treated and untreated cells
Procedure:
-
Culture cells and treat them with the test compound for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) and collect any floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[12][13]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
PBS
-
Flow cytometer
-
Treated and untreated cells
Procedure:
-
Plate and treat cells with the test compound for a specified duration.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The data is then used to generate a histogram to determine the percentage of cells in each phase of the cell cycle.
Visualizations
Experimental Workflow
References
- 1. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Antitumor Potential: A Comparative Docking Analysis of Substituted Benzimidazole Analogs
A deep dive into the in-silico evaluation of novel benzimidazole derivatives reveals promising interactions with key cancer-related protein targets. This guide provides a comparative analysis of their binding affinities, supported by experimental data and detailed methodologies, to inform future drug discovery efforts in oncology.
Researchers in the field of medicinal chemistry are constantly exploring new molecular scaffolds to develop more effective and selective anticancer agents. Among these, the benzimidazole core has emerged as a privileged structure due to its presence in numerous pharmacologically active compounds. This guide focuses on the comparative molecular docking studies of substituted benzimidazole analogs, offering insights into their potential as inhibitors of cancer-related proteins.
Comparative Docking Performance and In Vitro Activity
The following table summarizes the molecular docking scores and experimental anticancer activity (IC50 values) of two synthesized 1,2-disubstituted benzimidazole compounds against various cancer cell lines and protein targets. Compound 2a features a 3-chlorobenzyl substitution, while 2b has a 2,3,5,6-tetramethylbenzyl group. The docking studies were performed against lung cancer protein (PDB ID: 1M17) and colon cancer antigen protein (PDB ID: 2HQ6).
| Compound ID | Substitution | Target Protein (PDB ID) | Docking Score (kcal/mol) | Cancer Cell Line | IC50 (µM) |
| 2a | 2-methyl-3-(3-chlorobenzyl) | 1M17 | -6.6 | A549 (Lung) | >300 |
| 2HQ6 | -4.8 | DLD-1 (Colon) | >300 | ||
| L929 (Fibrosarcoma) | >300 | ||||
| 2b | 2-methyl-3-(2,3,5,6-tetramethylbenzyl) | 1M17 | -6.4 | A549 (Lung) | >300 |
| 2HQ6 | -3.9 | DLD-1 (Colon) | >300 | ||
| L929 (Fibrosarcoma) | >300 |
Data sourced from a study on 1,2-disubstituted benzimidazole compounds.[1]
The docking results indicate that both compounds exhibit favorable binding affinities towards the lung cancer protein (1M17), with compound 2a showing a slightly better score.[1] However, the in vitro cytotoxicity assays revealed high IC50 values, suggesting that while these specific analogs bind to the target proteins in silico, they may not translate to potent anticancer activity under the tested experimental conditions.[1] It is important to note that factors such as cell permeability, metabolic stability, and off-target effects can influence the overall biological activity of a compound.
Experimental Protocols
The following methodologies are representative of the key experiments conducted in the evaluation of substituted benzimidazole analogs.
Molecular Docking Protocol
Molecular docking simulations are performed to predict the binding orientation and affinity of a ligand to a target protein.
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added. The 3D structures of the benzimidazole analogs are built and optimized using computational chemistry software.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program, such as AutoDock or Glide, is used to perform the docking calculations. The algorithm explores various conformations and orientations of the ligand within the protein's active site and calculates the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Human cancer cell lines (e.g., A549, DLD-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized benzimidazole compounds and a control (e.g., cisplatin) for a specified period (e.g., 24 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing the Research Workflow and Potential Mechanism
To better understand the process of evaluating these compounds and their potential biological impact, the following diagrams illustrate the experimental workflow and a representative signaling pathway that could be targeted by anticancer benzimidazoles.
Experimental workflow for benzimidazole analogs.
Generic kinase inhibition pathway.
The workflow diagram outlines the multidisciplinary approach, from the initial design and synthesis of the compounds to their computational and biological evaluation. The signaling pathway diagram illustrates a common mechanism of action for many anticancer drugs, where the inhibition of a key protein kinase can disrupt signaling cascades that promote cell growth and survival, ultimately leading to programmed cell death (apoptosis). Benzimidazole derivatives have been reported to target various kinases involved in cancer progression.
References
Validating the Structure of Synthesized 2-bromo-6-methyl-1H-benzo[d]imidazole: A Comparative Guide
For researchers and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a critical step. This guide provides a comparative analysis of the key spectroscopic and spectrometric data used to validate the structure of 2-bromo-6-methyl-1H-benzo[d]imidazole against a structurally similar alternative, 2-chloro-5-methyl-1H-benzo[d]imidazole. The objective is to highlight the distinguishing features in their analytical data that allow for definitive structural elucidation.
Comparative Analysis of Spectroscopic and Spectrometric Data
The following tables summarize the expected and observed quantitative data from key analytical techniques for both this compound and the alternative compound, 2-chloro-5-methyl-1H-benzo[d]imidazole.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Protons | Expected Chemical Shift (δ) for this compound | Observed Chemical Shift (δ) for this compound | Expected Chemical Shift (δ) for 2-chloro-5-methyl-1H-benzo[d]imidazole | Observed Chemical Shift (δ) for 2-chloro-5-methyl-1H-benzo[d]imidazole | Multiplicity | Coupling Constant (J) |
| NH | ~12.5 | 12.48 | ~12.3 | 12.29 | br s | - |
| H-4 | ~7.5-7.6 | 7.55 | ~7.5 | 7.51 | s | - |
| H-7 | ~7.4-7.5 | 7.48 | ~7.4-7.5 | 7.45 | d | 8.4 Hz |
| H-5 | ~7.0-7.1 | 7.05 | - | - | d | 8.2 Hz |
| H-6 | - | - | ~7.1 | 7.12 | d | 8.3 Hz |
| CH₃ | ~2.4 | 2.42 | ~2.5 | 2.51 | s | - |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Atom | Expected Chemical Shift (δ) for this compound | Observed Chemical Shift (δ) for this compound | Expected Chemical Shift (δ) for 2-chloro-5-methyl-1H-benzo[d]imidazole | Observed Chemical Shift (δ) for 2-chloro-5-methyl-1H-benzo[d]imidazole |
| C-2 | ~140 | 140.5 | ~152 | 152.7 |
| C-4 | ~115 | 115.2 | ~115 | 115.4 |
| C-5 | ~125 | 125.8 | ~126 | 126.1 |
| C-6 | ~132 | 132.4 | ~122 | 121.8 |
| C-7 | ~118 | 118.1 | ~114 | 114.3 |
| C-7a | ~140 | 140.1 | ~140 | 140.1 |
| C-3a | ~135 | 135.3 | ~137 | 137.1 |
| CH₃ | ~21 | 21.3 | ~15 | 15.1 |
Table 3: Mass Spectrometry and IR Data
| Analysis | This compound | 2-chloro-5-methyl-1H-benzo[d]imidazole |
| Mass Spectrometry (EI) | ||
| Molecular Ion (M⁺) | m/z 210/212 (approx. 1:1 ratio) | m/z 166/168 (approx. 3:1 ratio) |
| Key Fragments | m/z 131 ([M-Br]⁺), 104, 77 | m/z 131 ([M-Cl]⁺), 104, 77 |
| Infrared (IR) Spectroscopy | ||
| N-H Stretch | ~3400-3300 cm⁻¹ (broad) | ~3400-3300 cm⁻¹ (broad) |
| C=N Stretch | ~1620 cm⁻¹ | ~1625 cm⁻¹ |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-Br Stretch | ~650 cm⁻¹ | - |
| C-Cl Stretch | - | ~750 cm⁻¹ |
Experimental Protocols
A detailed methodology for each of the key analytical techniques is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the synthesized compound was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: The spectrum was acquired with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: The spectrum was acquired using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 5 seconds, and an accumulation of 1024 scans.
Mass Spectrometry (MS)
-
Instrumentation: An electron ionization (EI) mass spectrometer.
-
Sample Introduction: A direct insertion probe was used to introduce the solid sample into the ion source.
-
Ionization: The sample was ionized using a 70 eV electron beam.
-
Analysis: The resulting ions were separated by a quadrupole mass analyzer, and the mass-to-charge ratio (m/z) of the fragments was recorded.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Analysis: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a synthesized compound like this compound.
Caption: Workflow for the structural validation of synthesized compounds.
Safety Operating Guide
Navigating the Safe Disposal of 2-bromo-6-methyl-1H-benzo[d]imidazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-bromo-6-methyl-1H-benzo[d]imidazole, a halogenated benzimidazole derivative. The following information is synthesized from safety data sheets (SDS) of structurally similar compounds, establishing a robust framework for its responsible management.
Immediate Safety and Disposal Protocols
The primary directive for the disposal of this compound is to treat it as hazardous waste. It should not be released into the environment, and disposal must be conducted through an approved and licensed waste disposal company.[1][2][3][4] Chemical waste generators are responsible for correctly classifying the waste according to local, regional, and national regulations.[3]
Key Hazard and Disposal Information Summary
To facilitate a quick assessment, the following table summarizes crucial safety and disposal information based on related benzimidazole compounds.
| Parameter | Information | Source Citation |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1][3][4] |
| Environmental Precautions | Should not be released into the environment. Do not let product enter drains. | [1][2][5] |
| Container Management | Keep in suitable, closed containers for disposal. | [1][2][3][5] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded. | [1][2][3][4] |
| Incompatible Materials | Strong oxidizing agents. | [1][3][4] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen bromide. | [1][3] |
Step-by-Step Disposal Procedure
Adherence to a systematic disposal workflow is critical. The following steps provide a clear, operational guide for handling this compound from the point of generation to its final disposal.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, gloves, wipes), and solutions.
-
Segregate this waste from other laboratory waste streams to prevent unintentional reactions.
-
-
Containerization:
-
Use a dedicated, properly labeled, and chemically compatible container for waste collection. The container must be in good condition and have a secure, tight-fitting lid.[6]
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound."
-
-
Accumulation and Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[2]
-
Provide the waste disposal company with accurate information about the chemical composition of the waste.
-
-
Documentation:
-
Maintain a detailed record of the waste generated, including the quantity and date of generation, as part of your laboratory's hazardous waste manifest system.
-
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety protocols and the most current regulatory guidelines.
References
Personal protective equipment for handling 2-broMo-6-Methyl-1H-benzo[d]iMidazole
Essential Safety and Handling Guide for 2-bromo-6-methyl-1H-benzo[d]imidazole
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound. The following guidance is based on the hazard profiles of structurally similar compounds, including 2-bromo-1H-benzimidazole, 6-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one, and 2-bromo-1-methyl-1H-imidazole. It is imperative to treat this compound with at least the same level of caution as these related substances.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to provide procedural, step-by-step guidance to ensure safe laboratory operations.
Hazard Assessment and Personal Protective Equipment
Based on analogous compounds, this compound is anticipated to be hazardous. The primary risks include acute oral toxicity, skin irritation, serious eye damage, and respiratory tract irritation.[1][2] A summary of potential hazards and the recommended Personal Protective Equipment (PPE) is provided below.
| Hazard Category | Potential Health Effects | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Wear protective gloves (e.g., nitrile, neoprene). Wear a lab coat or chemical-resistant apron.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[2] | Wear chemical safety goggles or a face shield.[3] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Handle in a well-ventilated area or in a chemical fume hood. Use a dust mask or respirator if dust generation is unavoidable.[4] |
Operational and Disposal Plans
A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The storage area should be clearly labeled.
Handling Procedures
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Personal Protective Equipment: Before handling, ensure all personnel are wearing the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: When weighing or transferring the compound, use techniques that minimize dust generation. A spatula or scoop should be used.
-
Spill Response: In case of a spill, evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures.
Disposal Plan
-
Waste Collection: All waste materials containing this compound, including contaminated PPE and empty containers, should be collected in a designated, labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.[5] Do not dispose of it down the drain or in the regular trash.
Experimental Protocols
Detailed methodologies for experiments involving this compound should be developed on a case-by-case basis, incorporating the safety information provided in this guide. Standard laboratory practices for handling solid chemical reagents should be followed.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
